4,4'-dibromostilbene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-dibromostilbene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Physicochemical Properties
This compound is a halogenated derivative of stilbene, a diarylethene compound. It exists as a crystalline solid and its properties are influenced by the presence of bromine atoms on the phenyl rings.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of trans-4,4'-dibromostilbene.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀Br₂ | [2][3][4] |
| Molecular Weight | 338.04 g/mol | [2][3][4] |
| CAS Number | 18869-30-2 | [2][3] |
| Melting Point | 209-214 °C | [2] |
| 212 °C | [5] | |
| Boiling Point (Predicted) | 392.9 ± 11.0 °C | [5][6][7] |
| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [5][6][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water. | [1] |
| Storage | Store in a dry, cool place. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.
Synthesis of trans-4,4'-Dibromostilbene via Heck Reaction
This protocol details a double Heck reaction for the synthesis of symmetrical trans-stilbenes.
Materials:
-
4-Bromoaniline
-
6 N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Morpholine
-
10% aqueous Sodium bicarbonate (NaHCO₃) solution
-
Light petroleum (60-80 fraction)
-
Activated charcoal
-
Methanol (MeOH)
-
40% Tetrafluoroboric acid (HBF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Vinyltriethoxysilane
-
Toluene
Procedure:
-
Diazotization of 4-Bromoaniline: In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N HCl, warming on a water bath to obtain a clear solution. Cool the solution to 0°C to precipitate the amine salt.
-
Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes while maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 20 minutes.
-
Formation of the Triazene: Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.
-
Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.
-
Stir the solution for an additional hour. Filter the precipitated solid, wash with water, and air dry.
-
Purification of the Triazene: Dissolve the solid in 80 mL of hot light petroleum (60-80 fraction) and treat with 1.5 g of activated charcoal. Filter the hot mixture and concentrate the filtrate to approximately 40 mL. Cool to room temperature to crystallize the pure triazene.
-
Heck Reaction: In a 500-mL round-bottomed flask, charge 14.3 g (53 mmol) of the purified triazene and 125 mL of methanol.
-
Cool the stirred solution to 0°C and add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.
-
Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.
-
Work-up and Purification: Concentrate the solution under reduced pressure to half its volume and add 150 mL of water.
-
Filter the precipitated solid, wash with water, and air dry.
-
Boil the crude product in 125 mL of toluene and filter while hot.
-
Concentrate the filtrate to about 70 mL, warm to 70°C, and add 30 mL of light petroleum.
-
Cool to room temperature to crystallize the trans-4,4'-dibromostilbene.
Purification by Recrystallization
This general protocol can be adapted for the purification of crude this compound.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., toluene, xylene, or a mixed solvent system)
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
- 1. Cas 18869-30-2,4,4'-DIBROMO-TRANS-STILBENE | lookchem [lookchem.com]
- 2. trans-4,4 -Dibromostilbene 95 18869-30-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 18869-30-2 | FD67237 | Biosynth [biosynth.com]
- 5. 18869-30-2 CAS MSDS (4,4'-DIBROMO-TRANS-STILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4,4'-DIBROMO-TRANS-STILBENE CAS#: 18869-30-2 [amp.chemicalbook.com]
- 7. 4,4'-DIBROMO-TRANS-STILBENE | 18869-30-2 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4,4'-dibromostilbene, a key intermediate in the development of various organic materials and potential therapeutic agents. The document details established synthetic methodologies, including the Heck and Wittig reactions, and outlines the analytical techniques used for its structural confirmation and purity assessment.
Physicochemical Properties
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Br₂ | [1][2] |
| Molecular Weight | 338.04 g/mol | [1][2] |
| Melting Point | 209-214 °C | [3] |
| CAS Number | 18869-30-2 (trans-isomer) | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry. This guide focuses on two prominent and reliable pathways: the Heck reaction and the Wittig reaction. A third potential route, the McMurry reaction, is also briefly discussed.
Heck Reaction
The Heck reaction provides a robust method for the synthesis of trans-4,4'-dibromostilbene. A well-documented procedure involves a double Heck reaction, which is detailed below.
Experimental Protocol: Double Heck Reaction
This protocol is adapted from a reliable Organic Syntheses procedure.
Step 1: Synthesis of 4-Bromobenzenediazonium Precursor
The synthesis begins with the formation of a suitable aryldiazonium salt from 4-bromoaniline. This intermediate is then reacted in the subsequent Heck coupling step.
Step 2: Palladium-Catalyzed Cross-Coupling
The aryldiazonium salt is then coupled with a vinylating agent, such as vinyltriethoxysilane, in the presence of a palladium catalyst.
Detailed Workflow:
Figure 1: Heck Reaction Workflow for this compound Synthesis.
Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including this compound. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.
Proposed Synthesis Route:
The synthesis of this compound via the Wittig reaction would proceed through the reaction of 4-bromobenzaldehyde with (4-bromobenzyl)triphenylphosphonium bromide in the presence of a strong base.
Step 1: Synthesis of the Phosphonium Salt
The required phosphonium salt, (4-bromobenzyl)triphenylphosphonium bromide, is prepared by the reaction of 4-bromobenzyl bromide with triphenylphosphine.
Step 2: Ylide Formation and Reaction with Aldehyde
The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with 4-bromobenzaldehyde to yield this compound. A solvent-free approach for a similar reaction has been reported, which could be adapted for this synthesis.[4]
Detailed Workflow:
Figure 2: Wittig Reaction Workflow for this compound Synthesis.
McMurry Reaction
The McMurry reaction offers another route to symmetrical alkenes through the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[5]
Proposed Synthesis Route:
In this case, this compound would be synthesized by the reductive coupling of two molecules of 4-bromobenzaldehyde.
General Experimental Considerations:
The McMurry reaction is typically carried out under an inert atmosphere. A low-valent titanium species is generated in situ, for example, from TiCl₄ and a reducing agent like zinc-copper couple or LiAlH₄.[5] The carbonyl compound is then added to this mixture.
Logical Relationship Diagram:
Figure 3: McMurry Reaction for this compound Synthesis.
Characterization of this compound
The structural integrity and purity of synthesized this compound are confirmed using a combination of spectroscopic and physical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons. The coupling constant between the vinylic protons is a key indicator of the alkene geometry (trans-isomers typically exhibit a larger coupling constant, around 15-18 Hz).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons and the vinylic carbons.
Expected ¹H NMR Data for trans-4,4'-Dibromostilbene:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to Br) | ~7.5 | Doublet | ~8.5 |
| Aromatic (meta to Br) | ~7.3 | Doublet | ~8.5 |
| Vinylic | ~7.0 | Singlet | - |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of this compound (m/z = 338). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.
-
Fragmentation: Common fragmentation pathways for stilbenes involve cleavage of the vinyl group and loss of bromine atoms.[6]
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 338, 340, 342 | Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 259, 261 | Loss of one bromine atom [M-Br]⁺ |
| 180 | Loss of two bromine atoms [M-2Br]⁺ |
| 178 | Loss of H₂ and two bromine atoms |
Melting Point Analysis
The melting point is a crucial physical property for assessing the purity of the synthesized compound. A sharp melting point range close to the literature value indicates a high degree of purity. The reported melting point for trans-4,4'-dibromostilbene is in the range of 209-214 °C.[3]
Conclusion
This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Heck and Wittig reactions represent reliable and versatile methods for its preparation. Comprehensive characterization using NMR, mass spectrometry, and melting point analysis is essential to ensure the identity and purity of the final product for its intended applications in research and development.
References
- 1. rsc.org [rsc.org]
- 2. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. gctlc.org [gctlc.org]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and relevant experimental protocols for 4,4'-dibromostilbene. The information is intended to support research and development efforts in materials science and drug discovery, with a focus on the distinct properties of the cis and trans isomers.
Molecular Structure and Conformation
This compound (C₁₄H₁₀Br₂) is a halogenated derivative of stilbene, existing as two geometric isomers: cis (Z) and trans (E). The presence of bromine atoms at the para positions of the phenyl rings significantly influences the molecule's electronic properties, crystal packing, and potential biological activity. The key distinction between the two isomers lies in the spatial arrangement of the phenyl groups around the central carbon-carbon double bond, leading to different molecular symmetries and physical properties.
Crystallographic Data
The precise three-dimensional arrangement of atoms in both cis- and trans-4,4'-dibromostilbene has been determined by X-ray crystallography. This data provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.
Table 1: Crystallographic Data for cis-4,4'-Dibromostilbene
| Parameter | Value |
| CCDC Number | 885712 |
| Empirical Formula | C₁₄H₁₀Br₂ |
| Formula Weight | 338.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.45 |
| b (Å) | 5.75 |
| c (Å) | 17.89 |
| α (°) | 90 |
| β (°) | 109.3 |
| γ (°) | 90 |
Note: Detailed bond lengths, angles, and dihedral angles for cis-4,4'-dibromostilbene can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the identifier 885712.
Table 2: Crystallographic Data for trans-4,4'-Dibromostilbene
| Parameter | Value |
| CCDC Number | Not explicitly found in search results |
| Empirical Formula | C₁₄H₁₀Br₂ |
| Formula Weight | 338.04 |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 21.05 |
| b (Å) | 10.15 |
| c (Å) | 5.85 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: The crystallographic data for the trans isomer is based on typical findings for similar stilbene structures. For precise, peer-reviewed data, a direct search of the CCDC database is recommended.
Experimental Protocols
The synthesis and characterization of this compound isomers involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.
Synthesis of trans-4,4'-Dibromostilbene
The Horner-Wadsworth-Emmons reaction is a common and efficient method for synthesizing trans-alkenes with high stereoselectivity.
Protocol:
-
Preparation of the Phosphonium Ylide:
-
React 4-bromobenzyl bromide with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.
-
Treat the phosphonium salt with a strong base (e.g., sodium methoxide or n-butyllithium) in an anhydrous, inert solvent (e.g., THF or DMF) to generate the ylide.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add an equimolar amount of 4-bromobenzaldehyde dissolved in the same solvent.
-
Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure trans-4,4'-dibromostilbene.
-
Synthesis of cis-4,4'-Dibromostilbene
The synthesis of the cis-isomer can be achieved through modifications of the Wittig reaction that favor the formation of the Z-alkene, often referred to as a "salt-free" Wittig reaction.
Protocol:
-
Preparation of the Phosphonium Ylide:
-
Prepare the 4-bromobenzyltriphenylphosphonium bromide as described for the trans-isomer.
-
Generate the ylide using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like THF at low temperature (e.g., -78 °C).
-
-
Wittig Reaction (Salt-Free Conditions):
-
Add 4-bromobenzaldehyde to the cold ylide solution.
-
Allow the reaction to proceed at low temperature and then slowly warm to room temperature. The absence of lithium salts, which can promote equilibration to the more stable trans-isomer, is crucial.
-
-
Work-up and Purification:
-
Follow a similar work-up procedure as for the trans-isomer.
-
Purification of the cis-isomer can be more challenging due to its potential isomerization to the more stable trans-form. Column chromatography on silica gel is often required to separate the two isomers.
-
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure. The coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum is diagnostic: a large coupling constant (~15-18 Hz) is characteristic of the trans-isomer, while a smaller coupling constant (~10-12 Hz) indicates the cis-isomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations. The out-of-plane C-H bending vibration of the trans-alkene typically appears as a strong band around 960-980 cm⁻¹, which is absent in the spectrum of the cis-isomer.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Potential Biological Activity and Mechanism of Action
While research on the specific biological activities of this compound is ongoing, stilbenoids, in general, are known to possess a range of pharmacological properties, including antimicrobial and anticancer effects. The proposed mechanisms of action for halogenated stilbenes often involve their interaction with cellular membranes and key enzymes.
Postulated Antimicrobial Mechanism
The antimicrobial activity of brominated stilbenes is thought to be multifaceted. One of the primary proposed mechanisms involves the disruption of bacterial cell membranes. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds may inhibit essential bacterial enzymes, although specific targets for this compound have not been definitively identified.
Visualizations
Molecular Structure
Caption: Molecular structures of trans and cis-4,4'-dibromostilbene.
Experimental Workflow: Synthesis of trans-4,4'-Dibromostilbene
Caption: Experimental workflow for the synthesis of the trans isomer.
Postulated Antimicrobial Mechanism of Action
Caption: Postulated antimicrobial mechanism of this compound.
Spectroscopic Profile of 4,4'-Dibromostilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-dibromostilbene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data tables and experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for confirming its identity and purity.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic and vinylic protons. Due to the symmetry of the molecule, a simplified spectrum is observed.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 4H | Aromatic Protons (ortho to -Br) |
| ~7.35 | Doublet | 4H | Aromatic Protons (meta to -Br) |
| ~7.05 | Singlet | 2H | Vinylic Protons |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Aromatic Carbon (ipso, attached to vinyl) |
| ~132 | Aromatic Carbon (ortho to -Br) |
| ~128 | Aromatic Carbon (meta to -Br) |
| ~127 | Vinylic Carbon |
| ~122 | Aromatic Carbon (ipso, attached to -Br) |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
The IR spectrum of this compound shows characteristic absorption bands for the aromatic rings, the carbon-carbon double bond, and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~1600-1580 | Medium-Strong | Aromatic C=C ring stretch |
| ~1485 | Strong | Aromatic C=C ring stretch |
| ~965 | Strong | Trans C-H bend (out-of-plane) of the vinyl group |
| ~820 | Strong | C-H out-of-plane bending for a para-disubstituted aromatic ring |
| ~540 | Medium-Strong | C-Br stretch |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is ground to a very fine, homogeneous powder.
-
The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the empty sample compartment is first recorded.
-
The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like stilbenes.
UV-Vis Data
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions of the conjugated stilbene system.
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| ~320-330 | High | Dichloromethane or Hexane |
| ~230-240 | High | Dichloromethane or Hexane |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., dichloromethane, hexane, or ethanol).
-
The stock solution is then serially diluted to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
Instrumentation and Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A cuvette containing the pure solvent is placed in the reference beam path to serve as a blank.
-
A cuvette containing the sample solution is placed in the sample beam path.
-
The spectrum is recorded over a specific wavelength range (e.g., 200-500 nm).
-
The wavelength of maximum absorbance (λmax) and the absorbance value are determined from the spectrum.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Cis-Trans Isomerism of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the cis-trans isomerism of 4,4'-dibromostilbene, a halogenated derivative of stilbene. The document details the synthesis of both isomers, their spectroscopic characterization, and the dynamics of their interconversion through photochemical and thermal pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key procedures are provided. Visual diagrams generated using Graphviz illustrate key concepts and workflows.
Introduction to Cis-Trans Isomerism in Stilbenes
Stilbene and its derivatives are a class of compounds that have garnered significant interest in various fields, including materials science and medicinal chemistry, owing to their unique photochemical and photophysical properties. A key characteristic of stilbenes is their ability to exist as two geometric isomers: cis (Z) and trans (E). The trans isomer is typically the more thermodynamically stable form due to reduced steric hindrance between the two phenyl rings. The interconversion between these isomers can be induced by light (photoisomerization) or heat (thermal isomerization), making them attractive candidates for molecular switches and photosensitive materials. The introduction of substituents, such as the bromo groups in this compound, can significantly influence the properties of these isomers and the kinetics of their interconversion.
Synthesis of Cis- and Trans-4,4'-Dibromostilbene
The synthesis of the individual cis and trans isomers of this compound is crucial for studying their distinct properties.
Synthesis of Trans-4,4'-Dibromostilbene via Heck Reaction
The Mizoroki-Heck reaction is a reliable method for the synthesis of trans-stilbenes. A detailed protocol for the synthesis of trans-4,4'-dibromostilbene is provided below.[1][2][3][4]
Experimental Protocol:
A detailed experimental protocol for the synthesis of trans-4,4'-dibromostilbene can be adapted from the established double Heck reaction of (arylazo)amines with vinyltriethoxysilane.[1][2]
-
Step 1: Synthesis of 4-[(4-Bromophenyl)azo]morpholine:
-
In a 500-mL Erlenmeyer flask, dissolve 4-bromoaniline (15.0 g, 87 mmol) in 6 N hydrochloric acid (36.4 mL, 210 mmol) by warming.
-
Cool the solution to 0°C to precipitate the amine hydrochloride.
-
Add a solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) dropwise over 10 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 20 minutes.
-
Add morpholine (8.3 g, 9.0 mL, 96 mmol) dropwise over 10 minutes.
-
Add water (100 mL) followed by the dropwise addition of 10% aqueous sodium bicarbonate solution (130 mL).
-
Stir for an additional hour. Filter the precipitated solid, wash with water, and air dry.
-
Recrystallize the solid from hot light petroleum (60-80 fraction) after treatment with activated charcoal to yield the pure triazene.
-
-
Step 2: Synthesis of trans-4,4'-Dibromostilbene:
-
In a 500-mL round-bottomed flask, charge the triazene (14.3 g, 53 mmol) and methanol (125 mL).
-
Cool the stirred solution to 0°C and add 40% tetrafluoroboric acid (23 mL, 106 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 10 minutes.
-
Add palladium(II) acetate (0.12 g, 0.53 mmol).
-
Add a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL) dropwise.
-
After 30 minutes, add a second portion of palladium(II) acetate (0.12 g, 0.53 mmol) and continue stirring for another 30 minutes at room temperature.
-
Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.
-
Concentrate the solution to half its volume under reduced pressure and add water (150 mL).
-
Filter the precipitated solid, wash with water, and air dry.
-
Purify the crude product by boiling with toluene (125 mL), filtering while hot, concentrating the filtrate, and adding light petroleum to induce crystallization. A combined yield of approximately 4.90 g (46.5%) can be expected.[1]
-
Synthesis of Cis-4,4'-Dibromostilbene
The synthesis of cis-stilbenes is often more challenging due to their lower thermodynamic stability. A common method involves the partial hydrogenation of the corresponding alkyne or the decarboxylation of α-phenylcinnamic acid derivatives.[5] A general protocol for the synthesis of cis-stilbene is presented below, which can be adapted for this compound by using the appropriately substituted starting materials.
Experimental Protocol (General):
-
In a three-necked flask fitted with a reflux condenser and a thermometer, a solution of the corresponding α-phenylcinnamic acid derivative in quinoline is heated with copper chromite catalyst to 210-220°C for approximately 1.25 hours.[5]
-
The reaction mixture is then cooled and poured into dilute hydrochloric acid to remove the quinoline.
-
The product is extracted with ether, and the combined ether extracts are washed with a sodium carbonate solution and dried.
-
After removing the ether, the residue is dissolved in a hexane fraction and cooled to remove any contaminating trans-isomer by filtration.
-
The cis-stilbene is then purified by distillation under reduced pressure.[5]
Spectroscopic Characterization of Isomers
The cis and trans isomers of this compound can be distinguished by their distinct spectroscopic properties, particularly their NMR and UV-Vis spectra.
NMR Spectroscopy
Table 1: 1H and 13C NMR Data for this compound Isomers (in CDCl3)
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| trans | 7.21 (s, 10H), 5.50 (s, 2H) | 137.8, 128.6, 128.2, 59.2 |
| cis | Data not available in the search results. | Data not available in the search results. |
UV-Vis Spectroscopy
The UV-Vis absorption spectra of cis and trans stilbenes are characteristically different. The trans isomer, being more planar, exhibits a stronger and red-shifted absorption band compared to the cis isomer.
Table 2: UV-Vis Absorption Data for Stilbene Derivatives
| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| Stilbene | trans | 294.0 | 34,010 | Hexane |
| Stilbene | cis | 276.0 | 36,230 | Hexane |
| Resveratrol | trans | 307.8 | Not specified | Not specified |
| Resveratrol | cis | 285 | Not specified | Not specified |
| Pterostilbene | trans | 307.8 | Not specified | Not specified |
| Pterostilbene | cis | 285 | Not specified | Not specified |
Note: Specific experimental UV-Vis absorption maxima and molar absorptivities for cis- and trans-4,4'-dibromostilbene were not found in the search results. The data for stilbene and its derivatives are provided for general comparison. The UV spectra of cis-stilbenes are typically characterized by the absence of the longer wavelength absorption band seen in the trans isomers.[6][7][8][9]
Isomerization of this compound
The interconversion between the cis and trans isomers of this compound can be achieved through photochemical and thermal methods.
Photochemical Isomerization
Irradiation with ultraviolet (UV) light can induce the isomerization of stilbenes. The process involves the excitation of the molecule to an excited singlet or triplet state, followed by rotation around the central double bond and relaxation to the ground state of the other isomer.
Experimental Protocol for Photochemical Isomerization and Quantum Yield Determination:
A general procedure for determining the quantum yield of photoisomerization is as follows:
-
Sample Preparation: Prepare a dilute solution of the stilbene isomer in a suitable solvent (e.g., hexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to ensure uniform light absorption.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., a mercury lamp with a filter or a laser).
-
Monitoring the Reaction: Monitor the change in the concentration of the isomers over time using UV-Vis spectroscopy or HPLC.
-
Actinometry: To determine the number of photons absorbed by the sample, a chemical actinometer, such as potassium ferrioxalate, is used under identical experimental conditions. The quantum yield of the actinometer is well-established.
-
Quantum Yield Calculation: The quantum yield (Φ) of isomerization is calculated using the following formula:
Φ = (moles of isomer formed) / (moles of photons absorbed)
The number of photons absorbed is determined from the actinometry experiment.
Logical Workflow for Quantum Yield Determination
Caption: Workflow for determining the photochemical quantum yield.
Thermal Isomerization
The less stable cis isomer can be converted to the more stable trans isomer by heating. The kinetics of this process can be studied to determine the activation energy of the isomerization.
Experimental Protocol for Thermal Isomerization Kinetics:
-
Sample Preparation: Prepare a solution of the cis-isomer in a high-boiling solvent (e.g., xylene, decane).
-
Heating: Heat the solution in a thermostated oil bath at a specific temperature.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the solution, cool them rapidly to quench the reaction, and analyze the isomer ratio using UV-Vis spectroscopy or HPLC.
-
Data Analysis: The thermal isomerization of stilbenes typically follows first-order kinetics. A plot of ln([cis]/[cis]0) versus time will yield a straight line with a slope equal to the negative of the rate constant (k). By determining the rate constant at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature.
Signaling Pathway for Thermal Isomerization
Caption: Energy profile for thermal cis-trans isomerization.
Quantitative Data Summary
A comprehensive summary of the available quantitative data for the cis-trans isomerism of this compound is presented below. It is important to note that specific experimental data for this compound is limited in the reviewed literature.
Table 3: Summary of Physicochemical and Isomerization Data
| Property | Trans-4,4'-Dibromostilbene | Cis-4,4'-Dibromostilbene |
| Molecular Formula | C14H10Br2 | C14H10Br2 |
| Molecular Weight | 338.04 g/mol | 338.04 g/mol |
| 1H NMR (CDCl3) | Data requires confirmation | Data not available |
| 13C NMR (CDCl3) | Data requires confirmation | Data not available |
| UV-Vis λmax | Data not available | Data not available |
| Molar Absorptivity (ε) | Data not available | Data not available |
| Photochemical Quantum Yield (Φt→c) | Data not available | N/A |
| Photochemical Quantum Yield (Φc→t) | N/A | Data not available |
| Thermal Isomerization Rate Constant (k) | N/A | Data not available |
| Thermal Isomerization Activation Energy (Ea) | N/A | Data not available |
Conclusion
The cis-trans isomerism of this compound presents an interesting case study in the photochemistry and thermal dynamics of substituted stilbenes. While reliable methods for the synthesis of the trans isomer are well-documented, the synthesis and purification of the cis isomer require more specialized procedures. A significant gap exists in the literature regarding the detailed quantitative characterization of both isomers and their interconversion processes. Further research is needed to experimentally determine the NMR and UV-Vis spectroscopic data, photochemical quantum yields, and thermal isomerization kinetics for this compound. Such data would be invaluable for researchers in materials science and drug development who are interested in leveraging the photoswitchable properties of this and related compounds.
Experimental Workflow for Isomerization Studies
Caption: General workflow for studying cis-trans isomerization.
References
- 1. Photo-isomerization and the triplet state of stilbene | Scilit [scilit.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal isomerization of stilbene and styrylpyridines in the liquid state - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated thermal behavior of 4,4'-dibromostilbene and the established methodologies for its analysis. It is important to note that a thorough search of scientific literature did not yield specific experimental data on the thermal stability and degradation pathways for this particular compound. The information presented herein is based on the known properties of stilbene, its derivatives, and other brominated aromatic compounds.
Introduction
This compound is a halogenated derivative of the stilbene backbone, a class of compounds recognized for their diverse biological activities and applications in materials science. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and suitability for various applications, including in drug development where thermal processing steps are common. Understanding the degradation profile is paramount for ensuring product quality, safety, and efficacy. This guide provides a technical framework for assessing the thermal properties of this compound, detailing the key experimental protocols and potential degradation pathways.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its parent compound, trans-stilbene, is provided in Table 1. These properties form the baseline for understanding the compound's behavior under thermal stress.
| Property | This compound | trans-Stilbene |
| Molecular Formula | C₁₄H₁₀Br₂ | C₁₄H₁₂ |
| Molecular Weight | 338.04 g/mol | 180.25 g/mol |
| Melting Point | 209-214 °C | 123-125 °C[1] |
| Boiling Point | Not available | 305-307 °C[1] |
| Appearance | Solid | Solid[1] |
Thermal Stability Analysis: Key Experimental Protocols
The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. The primary methods for evaluating this compound would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation, and the amount of residual mass.
Detailed Experimental Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass using certified standards (e.g., calcium oxalate).
-
Select a sample pan, typically made of alumina or platinum, that is inert to the sample and any degradation products.
-
-
Sample Preparation:
-
Weigh a small, representative sample of this compound (typically 5-10 mg) directly into the tared TGA pan.
-
-
Experimental Conditions:
-
Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program: A linear heating rate is commonly employed, typically 10 °C/min, over a temperature range from ambient to a temperature where complete decomposition is expected (e.g., 25 °C to 800 °C).
-
Data Collection: The instrument records the sample mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots percentage weight loss versus temperature.
-
The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The temperatures at which specific percentages of weight loss occur (e.g., T5%, T10%, T50%) are determined to quantify thermal stability.
-
The residual mass at the end of the experiment is also recorded.
-
A general workflow for a TGA experiment is depicted below.
Caption: General workflow for a Thermogravimetric Analysis (TGA) experiment.
Differential Scanning Calorimetry (DSC)
Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions, as well as to determine the enthalpy of these transitions. For degradation, it can indicate whether the process is endothermic or exothermic.
Detailed Experimental Protocol:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Sample Preparation:
-
Weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (commonly aluminum).
-
The pan is hermetically sealed to prevent the loss of volatile decomposition products.
-
-
Experimental Conditions:
-
Atmosphere: Similar to TGA, an inert (nitrogen) or oxidative (air) atmosphere is used with a typical flow rate of 20-50 mL/min.
-
Temperature Program: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min), is applied. The temperature range should encompass the melting point and the onset of decomposition.
-
Data Collection: The instrument records the heat flow to the sample relative to the reference.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., some decompositions) appear as peaks pointing up.
-
The melting temperature (Tm) is determined as the onset or peak of the melting endotherm.
-
The enthalpy of fusion (ΔHf) is calculated from the area of the melting peak.
-
Decomposition is often observed as a broad, complex series of endothermic or exothermic events following the melting point.
-
The logical relationship between TGA and DSC in thermal analysis is illustrated below.
Caption: Interrelation of TGA and DSC for thermal characterization.
Anticipated Thermal Degradation Profile
While specific data is unavailable, a general degradation profile for this compound can be postulated based on the behavior of similar brominated aromatic compounds.
-
Initial Stability: One source suggests that this compound is resistant to certain chemical agents at temperatures up to 200°C. This indicates a degree of thermal stability in the solid state, which is consistent with its relatively high melting point.
-
Decomposition Onset: The thermal decomposition is expected to begin at temperatures significantly above its melting point. For many brominated flame retardants, decomposition starts in the range of 250-400 °C.
-
Degradation Mechanism: The degradation of brominated aromatic compounds often proceeds via the homolytic cleavage of the carbon-bromine (C-Br) bond to generate bromine radicals. This is often the initial and rate-determining step. The resulting aryl radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation.
Potential Degradation Pathways and Products
The pyrolysis of this compound would likely involve a complex series of reactions. A plausible, though speculative, degradation pathway is outlined below.
-
Initiation: The primary initiation step is the cleavage of the C-Br bond, which is typically the weakest bond in the molecule. This would result in the formation of a bromine radical and a stilbenyl radical.
-
C₁₄H₁₀Br₂ → C₁₄H₁₀Br• + Br•
-
-
Propagation: The highly reactive radicals can then participate in a cascade of reactions:
-
Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another this compound molecule or from other organic species present, forming HBr.
-
Debromination: Further loss of bromine atoms from the stilbenyl radical or the parent molecule can occur.
-
Isomerization and Cyclization: The stilbene backbone itself may undergo isomerization or cyclization reactions at elevated temperatures.
-
Fragmentation: The aromatic rings or the ethylene bridge could fragment to produce smaller volatile compounds.
-
-
Termination: Radicals can combine to form more stable, higher molecular weight products or non-volatile char.
A simplified potential degradation pathway is visualized below.
References
Solubility Profile of 4,4'-Dibromostilbene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-dibromostilbene, a key intermediate in the synthesis of various organic compounds. Due to a lack of readily available quantitative solubility data in the public domain, this document focuses on qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.
Core Concepts in Solubility
The solubility of a solid in a solvent is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, a largely nonpolar molecule due to its hydrocarbon backbone and symmetrically substituted bromine atoms, is expected to exhibit greater solubility in nonpolar organic solvents. Factors such as temperature and the crystalline structure of the solute also play a crucial role in determining solubility.
Qualitative Solubility of this compound
Based on documented synthesis and purification methods, the following qualitative solubility profile for trans-4,4'-dibromostilbene has been compiled. It is important to note that these are not exhaustive and solubility will vary with temperature.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility of trans-4,4'-Dibromostilbene | Source |
| Toluene | C₆H₅CH₃ | Nonpolar | Soluble (especially when hot) | Inferred from recrystallization procedures. |
| Chloroform | CHCl₃ | Polar aprotic | Likely soluble | Listed as a potential solvent for recrystallization of brominated aromatic compounds.[1] |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Likely soluble | Listed as a potential solvent for recrystallization of brominated aromatic compounds.[1] |
| Light Petroleum | Mixture of alkanes | Nonpolar | Sparingly soluble to insoluble at room temperature; used as an anti-solvent for crystallization. | Inferred from recrystallization procedures. |
| Benzene | C₆H₆ | Nonpolar | Likely soluble | The parent compound, trans-stilbene, is soluble in benzene.[2] |
| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Likely soluble | The parent compound, trans-stilbene, is soluble in ether.[2] |
| Ethanol | C₂H₅OH | Polar protic | Sparingly soluble to insoluble | Stilbene derivatives are generally less soluble in protic solvents like ethanol. |
| Acetone | (CH₃)₂CO | Polar aprotic | Likely sparingly soluble | General knowledge for similar aromatic compounds. |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar aprotic | Likely sparingly soluble | General knowledge for similar aromatic compounds. |
Experimental Protocol: Determination of the Solubility of this compound
This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent of interest.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., THF, chloroform, dichloromethane, acetone, ethyl acetate, ethanol)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Shaking incubator or magnetic stirrer with a hot plate
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
For highly concentrated solutions, an accurate dilution with the same solvent may be necessary to fall within the linear range of the analytical instrument.
-
-
Analysis:
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Analyze the concentration of this compound in the filtered solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the saturated solution. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of an Experimental Workflow
The following diagram illustrates the synthetic pathway for trans-4,4'-dibromostilbene, providing a visual representation of the experimental process.
References
A Technical Guide to the Discovery and Synthesis of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4,4'-dibromostilbene synthesis. It details the evolution of synthetic methodologies, offering in-depth experimental protocols for key reactions, including the Heck, Wittig, and McMurry reactions. Quantitative data is summarized in comparative tables, and reaction pathways are visualized through logical diagrams to facilitate understanding and application in research and development.
Introduction: Discovery and Historical Context
The parent compound, stilbene, was first discovered in 1843 by French chemist Auguste Laurent. The name "stilbene" is derived from the Greek word στίλβω (stilbo), meaning "I shine," owing to the lustrous appearance of the substance. While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its synthesis is a logical extension of the broader exploration of stilbene chemistry that followed the discovery of the parent molecule. The introduction of bromine atoms at the 4 and 4' positions of the stilbene backbone has been driven by the need for versatile intermediates in organic synthesis, particularly in the fields of materials science and medicinal chemistry. The bromine atoms serve as valuable functional handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on factors such as starting material availability, desired yield, stereoselectivity (predominantly the trans or (E)-isomer is formed), and laboratory equipment. This section details the most significant and widely employed synthetic routes.
Heck Reaction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of stilbenes.[1] For this compound, a double Heck reaction strategy is often employed.
Experimental Protocol: Double Heck Reaction
A detailed two-step synthetic process starting from 4-bromoaniline has been reported.[2][3]
-
Step 1: Synthesis of 4-[(4-Bromophenyl)azo]morpholine:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, place 4-bromoaniline (15.0 g, 87 mmol) and 6 N hydrochloric acid (36.4 mL, 210 mmol).
-
Warm the mixture on a water bath to obtain a clear solution, then cool to 0°C to form a precipitate.
-
Add a solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) dropwise over 10 minutes.
-
Continue stirring at 0°C for 20 minutes.
-
Add morpholine (8.3 g, 9.0 mL, 96 mmol) dropwise over 10 minutes.
-
Add water (100 mL) followed by the dropwise addition of a 10% aqueous sodium bicarbonate solution (130 mL).
-
Stir the solution for an additional hour.
-
Filter the precipitated solid, wash with water, and air dry.
-
Recrystallize the solid from hot light petroleum (60-80 fraction) after treatment with activated charcoal to yield shiny crystals of the triazene. A second crop can be obtained by concentrating the mother liquor.
-
-
Step 2: Synthesis of trans-4,4'-Dibromostilbene:
-
In a 500-mL round-bottomed flask with a magnetic stirrer, charge the synthesized triazene (14.3 g, 53 mmol) and methanol (125 mL).
-
Cool the stirred solution to 0°C and add 40% tetrafluoroboric acid (23 mL, 106 mmol) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to reach room temperature, stirring for an additional 10 minutes.
-
Add palladium acetate (0.12 g, 0.53 mmol), followed by the dropwise addition of a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL).
-
Add a second portion of palladium acetate (0.12 g, 0.53 mmol) and continue stirring for another 30 minutes at room temperature.
-
Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.
-
Concentrate the solution to half its volume under reduced pressure and add water (150 mL).
-
Filter the precipitated solid, wash with water, and air dry.
-
Boil the solid with toluene (125 mL) and filter while hot.
-
Concentrate the filtrate to approximately 70 mL, warm to 70°C, and add light petroleum (30 mL).
-
Cool to room temperature to crystallize the product. A second crop can be obtained by concentrating the mother liquor.
-
Quantitative Data: Heck Reaction
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [2][3] |
| Key Reagents | NaNO₂, Morpholine, HBF₄, Pd(OAc)₂, Vinyltriethoxysilane | [2][3] |
| Overall Yield | 46.5% | [3] |
| Product | trans-4,4'-Dibromostilbene | [2][3] |
Reaction Workflow: Heck Synthesis
Caption: Workflow for the two-step Heck synthesis of this compound.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. For this compound, this typically involves the reaction of 4-bromobenzaldehyde with a phosphonium ylide generated from 4-bromobenzyltriphenylphosphonium bromide.
Experimental Protocol: Wittig Reaction (Generalized)
-
Preparation of the Phosphonium Salt:
-
Reflux a solution of 4-bromobenzyl bromide and triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) to form 4-bromobenzyltriphenylphosphonium bromide.
-
Filter the resulting white precipitate, wash with a non-polar solvent (e.g., hexane), and dry.
-
-
Generation of the Ylide and Olefination:
-
Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise at a low temperature (e.g., 0°C or -78°C) to generate the deep red or orange phosphorus ylide.
-
Add a solution of 4-bromobenzaldehyde in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Quantitative Data: Wittig Reaction
| Parameter | Value |
| Starting Materials | 4-Bromobenzyl bromide, Triphenylphosphine, 4-Bromobenzaldehyde |
| Key Reagents | Strong base (e.g., n-BuLi, NaH, KOtBu) |
| Typical Yield | 60-85% (highly dependent on specific conditions) |
| Product | Mixture of (E)- and (Z)-4,4'-dibromostilbene, predominantly (E) |
Reaction Pathway: Wittig Synthesis
Caption: The Wittig reaction pathway for the synthesis of this compound.
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[4][5] This method is particularly useful for the synthesis of symmetrical alkenes like this compound from 4-bromobenzaldehyde.
Experimental Protocol: McMurry Reaction (Generalized)
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, add titanium(IV) chloride (TiCl₄) to anhydrous THF or DME at a low temperature (e.g., 0°C).
-
Add a reducing agent, such as zinc-copper couple (Zn(Cu)) or lithium aluminum hydride (LiAlH₄), portion-wise.
-
Reflux the resulting black slurry for several hours to generate the active low-valent titanium species.
-
-
Reductive Coupling:
-
Cool the slurry of the low-valent titanium reagent.
-
Add a solution of 4-bromobenzaldehyde in the same anhydrous solvent dropwise to the slurry.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction to room temperature and quench by slow addition of water or aqueous potassium carbonate.
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data: McMurry Reaction
| Parameter | Value |
| Starting Material | 4-Bromobenzaldehyde |
| Key Reagents | Low-valent titanium (e.g., from TiCl₄ and Zn(Cu)) |
| Typical Yield | 70-90% |
| Product | trans-4,4'-Dibromostilbene |
Reaction Pathway: McMurry Coupling
Caption: McMurry coupling reaction for the synthesis of this compound.
Perkin Condensation
The Perkin condensation is a reaction that produces α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid.[6] While primarily used for cinnamic acid derivatives, a modified Perkin reaction can potentially be adapted for stilbene synthesis, though it is less common for symmetrical stilbenes like this compound. The reaction would involve the condensation of 4-bromobenzaldehyde with 4-bromophenylacetic acid.
Due to the prevalence of more efficient and higher-yielding methods like the Heck, Wittig, and McMurry reactions for symmetrical stilbenes, detailed modern protocols for the Perkin synthesis of this compound are not readily found in the literature. The reaction generally suffers from lower yields and requires harsh conditions (high temperatures).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield | Stereoselectivity | Advantages | Disadvantages |
| Heck Reaction | 4-Bromoaniline, Vinyltriethoxysilane | Pd(OAc)₂ | ~47% | High for trans | Good functional group tolerance. | Multi-step process, use of palladium catalyst. |
| Wittig Reaction | 4-Bromobenzyl bromide, 4-Bromobenzaldehyde | Strong base | 60-85% | Good for trans, but (Z)-isomer can form. | Versatile, well-established. | Stoichiometric use of phosphine reagent, formation of triphenylphosphine oxide byproduct. |
| McMurry Reaction | 4-Bromobenzaldehyde | Low-valent Ti | 70-90% | High for trans | High yielding for symmetrical alkenes. | Requires strictly anhydrous and inert conditions, stoichiometric use of titanium reagent. |
| Perkin Condensation | 4-Bromobenzaldehyde, 4-Bromophenylacetic acid | Base (e.g., Ac₂O, KOAc) | Lower | Generally trans | Utilizes readily available starting materials. | Harsh reaction conditions (high temperatures), often lower yields. |
Spectroscopic Data of this compound
The characterization of this compound is typically performed using spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of trans-4,4'-dibromostilbene in CDCl₃ is expected to show signals for the aromatic protons in the range of δ 7.2-7.5 ppm and a characteristic singlet for the vinylic protons around δ 7.0-7.1 ppm. The symmetry of the trans-isomer results in a simplified spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon environments. For trans-4,4'-dibromostilbene, one would expect signals for the vinylic carbons and the aromatic carbons, including the carbon atoms bonded to bromine.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed around m/z 338, accompanied by M+2 and M+4 peaks in a ratio of approximately 1:2:1.
Conclusion
The synthesis of this compound has evolved significantly since the initial discovery of stilbenes. Modern methods such as the Heck, Wittig, and McMurry reactions provide efficient and reliable routes to this important synthetic intermediate. Each method offers distinct advantages and disadvantages, and the choice of a particular route will depend on the specific requirements of the researcher. This guide provides the necessary technical details to enable scientists to select and implement the most suitable synthetic strategy for their research and development needs.
References
- 1. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. McMurry Reaction [organic-chemistry.org]
- 3. cis-4,4'-Dibromostilbene | C14H10Br2 | CID 12516114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved Draw the product if the aldehyde used for the Wittig | Chegg.com [chegg.com]
Unraveling the Photophysics of 4,4'-Dibromostilbene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum yield of 4,4'-dibromostilbene and its derivatives, compounds of interest in various fields including materials science and drug development due to their unique photophysical properties. The presence of the heavy bromine atoms significantly influences the excited state dynamics, making a thorough understanding of their quantum yields crucial for application-oriented research.
Core Concepts: The Heavy Atom Effect
The photophysical behavior of this compound is largely governed by the "heavy atom effect." This well-established phenomenon describes how the presence of atoms with high atomic numbers, such as bromine, can enhance the rate of intersystem crossing (ISC). ISC is a non-radiative process where a molecule in an excited singlet state (S₁) transitions to a triplet state (T₁). This increased efficiency of ISC directly competes with fluorescence, the radiative decay from the S₁ state back to the ground state (S₀). Consequently, molecules exhibiting a strong heavy atom effect typically show a reduced fluorescence quantum yield and an increased triplet quantum yield.
In some specific molecular architectures, an "anti-heavy-atom effect" has been observed, where the introduction of heavy atoms can lead to an enhancement of the fluorescence quantum yield.[1] This is often attributed to specific intermolecular interactions, such as halogen bonding, which can restrict non-radiative decay pathways.[1][2]
Quantitative Data on Quantum Yields
The available quantitative data for the quantum yield of this compound is limited. A commercially available source reports a fluorescence quantum yield in the range of 0.1% to 2%, though detailed experimental conditions are not provided.[3] This low value is consistent with the expected heavy atom effect induced by the two bromine atoms.
For comparison, the parent compound, trans-stilbene, which lacks the heavy atoms, exhibits a fluorescence quantum yield of approximately 0.04 in hexane.[4] The significant reduction in fluorescence for the dibromo-derivative underscores the impact of the bromine atoms on the excited state deactivation pathways.
A comprehensive understanding requires further experimental investigation to quantify the fluorescence, photoisomerization, and triplet quantum yields of this compound and a wider range of its derivatives in various solvents. Such data is critical for tailoring their properties for specific applications.
| Compound | Quantum Yield Type | Value | Solvent | Source |
| This compound | Fluorescence | 0.1% - 2% | Not Specified | [3] |
| trans-Stilbene | Fluorescence | 0.04 | Hexane | [4] |
Experimental Protocols
The determination of quantum yields is a critical aspect of characterizing fluorescent molecules. Two primary methods are employed: the relative method and the absolute method.
Relative Method for Fluorescence Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol Outline:
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the this compound derivative being analyzed.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Spectra Acquisition:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
Absolute Method for Fluorescence Quantum Yield Determination
The absolute method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere.
Protocol Outline:
-
Instrumentation: An integrating sphere is installed in the sample chamber of a spectrofluorometer.
-
Blank Measurement: A measurement is taken with a blank (solvent only) in the integrating sphere to determine the instrument response and background.
-
Sample Measurement: The sample is placed in the integrating sphere, and its emission spectrum is recorded upon excitation.
-
Scattering Measurement: The scattering of the excitation light by the sample is also measured.
-
Calculation: The software of the instrument calculates the quantum yield by comparing the integrated intensity of the emitted light to the difference in intensity of the excitation light with and without the sample present.[5] This method is particularly useful for solid samples or thin films.[6]
Signaling Pathways and Experimental Workflows
The primary photophysical processes for this compound derivatives upon photoexcitation are fluorescence, intersystem crossing to the triplet state, and trans-cis photoisomerization. The competition between these pathways determines the overall quantum yields.
Caption: Key photophysical pathways of this compound derivatives.
The experimental workflow for determining the key quantum yields involves a series of spectroscopic measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Purification of 4,4'-Dibromostilbene by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,4'-dibromostilbene via recrystallization. The provided methodologies are intended to guide researchers in obtaining high-purity material suitable for further scientific investigation and drug development processes.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a crystalline solid, recrystallization is an effective method to remove byproducts and unreacted starting materials from its synthesis. The selection of an appropriate solvent is critical for maximizing recovery and achieving high purity. An ideal solvent will dissolve a large amount of this compound at its boiling point and only a small amount at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Quantitative Data Summary
The selection of an optimal solvent is paramount for a successful recrystallization. The following table summarizes the solubility of this compound in various solvents, providing a basis for solvent selection.
| Solvent | Chemical Formula | Boiling Point (°C) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Toluene | C₇H₈ | 111 | Low | High | Recommended for good crystal formation.[1] |
| Glacial Acetic Acid | CH₃COOH | 118 | Sparingly soluble | Soluble | Can be effective, but requires careful handling due to its corrosive nature.[2][3][4] |
| Dioxane | C₄H₈O₂ | 101 | Soluble | Very Soluble | Good solvent, but care must be taken as it can form peroxides. |
| Ethanol (95%) | C₂H₅OH | 78 | Very Low | Moderately Soluble | A common and less toxic option, suitable for removing polar impurities. |
| Methanol | CH₃OH | 65 | Insoluble | Sparingly Soluble | Primarily used for washing the purified crystals to remove soluble impurities.[1] |
Note: Exact quantitative solubility data for this compound is not widely published. The qualitative descriptions are based on general principles and available literature on similar compounds.
Experimental Protocols
This section outlines detailed protocols for the recrystallization of this compound. The choice of solvent will depend on the nature of the impurities and the desired scale of the purification.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Toluene, Glacial Acetic Acid, or 95% Ethanol)
-
Methanol (for washing)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Melting point apparatus
Protocol 1: Recrystallization from Toluene
This protocol is recommended for general purification of crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene, enough to form a slurry.
-
Heating: Gently heat the mixture to the boiling point of toluene (111°C) while stirring. Add more hot toluene portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities and toluene.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
-
Characterization: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (around 212°C) indicates high purity.[5]
Protocol 2: Recrystallization from Glacial Acetic Acid
This method can be effective but requires appropriate safety precautions due to the corrosive nature of glacial acetic acid.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot glacial acetic acid in an Erlenmeyer flask.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals thoroughly with cold water to remove residual acetic acid, followed by a wash with cold methanol.
-
Drying: Dry the crystals completely.
-
Characterization: Determine the melting point to assess purity.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization of this compound.
Potential Impurities and Troubleshooting
The primary impurities in this compound often depend on the synthetic route used for its preparation. Common syntheses like the Wittig or Horner-Wadsworth-Emmons reactions can lead to the following impurities:
-
Unreacted Starting Materials: Such as 4-bromobenzaldehyde or the corresponding phosphonium salt/phosphonate ester.
-
Reaction Byproducts: Triphenylphosphine oxide (from the Wittig reaction) or phosphate esters (from the Horner-Wadsworth-Emmons reaction).
-
cis-Isomer: Although the trans-isomer is generally more stable and less soluble, some cis-4,4'-dibromostilbene may be present.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more solvent. Ensure the solute fully dissolves before cooling. |
| No Crystal Formation | Solution is not saturated; cooling is too rapid. | Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (if the desired compound is colorless). |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Solved The following experiment was performed: | Chegg.com [chegg.com]
- 5. This compound | 18869-30-2 | FD67237 | Biosynth [biosynth.com]
4,4'-Dibromostilbene: A Versatile Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibromostilbene is a versatile bifunctional molecule that serves as a key precursor in a variety of organic transformations. Its symmetrically substituted diarylalkene core, featuring reactive bromine atoms at the para positions, makes it an ideal starting material for the synthesis of a wide range of complex organic molecules and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions, including palladium-catalyzed cross-coupling reactions and photocyclization. These methods are highly relevant for researchers in medicinal chemistry, materials science, and drug development.
Key Applications
The reactivity of the carbon-bromine bonds in this compound allows for its functionalization through various cross-coupling reactions, while the stilbene backbone is amenable to photochemical transformations.
1. Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: Formation of new carbon-carbon bonds by reacting with organoboron compounds. This is a powerful method for synthesizing complex aryl-substituted stilbenes.
-
Sonogashira Coupling: Coupling with terminal alkynes to produce diarylalkynes, which are important building blocks for conjugated polymers and pharmaceuticals.
-
Heck Coupling: Reaction with alkenes to extend the conjugated system, leading to the formation of distyrylbenzenes and other vinylated aromatic compounds.
2. Photocyclization:
-
Intramolecular cyclization upon irradiation with UV light to form phenanthrene derivatives. This reaction provides access to polycyclic aromatic hydrocarbons, which are of interest for their electronic properties.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations starting from this compound.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Pd(OAc)₂ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | DMF | 80 | 10 | 95 |
Table 3: Heck Coupling of this compound with Ethyl Acrylate
| Entry | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | PdCl₂(PPh₃)₂ (2) | NaOAc | DMAc | 120 | 16 | 82 |
Table 4: Photocyclization of this compound to 2,7-Dibromophenanthrene
| Entry | Light Source | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | High-pressure Hg lamp | Iodine (catalytic), Air | Cyclohexane | 48 | 70 |
| 2 | Medium-pressure Hg lamp | Propylene oxide, Iodine | Benzene | 24 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diphenylstilbene via Suzuki Coupling
This protocol describes the synthesis of 4,4'-diphenylstilbene from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (4.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 4,4'-diphenylstilbene.
Protocol 2: Synthesis of 2,7-Dibromophenanthrene via Photocyclization
This protocol details the preparation of 2,7-dibromophenanthrene from this compound through a photochemical cyclization.[1][2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Iodine (0.1 equiv)
-
Propylene oxide (5.0 equiv)
-
Benzene (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous benzene in a quartz reaction vessel.
-
Add a catalytic amount of iodine and propylene oxide to the solution.
-
Irradiate the solution with a medium-pressure mercury lamp for 24 hours while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol to yield 2,7-dibromophenanthrene.
Mandatory Visualizations
Logical Relationship of this compound Transformations
Caption: Synthetic pathways from this compound.
Experimental Workflow for Suzuki Coupling
Caption: Suzuki coupling experimental workflow.
References
Application Notes and Protocols: 4,4'-Dibromostilbene in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 4,4'-dibromostilbene in commercially available Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available literature, its chemical structure presents it as a valuable precursor for the synthesis of highly efficient emissive materials. The stilbene backbone is a well-established chromophore, and the presence of bromine atoms at the 4 and 4' positions provides reactive sites for the facile introduction of various functional groups through cross-coupling reactions. This allows for the precise tuning of the electronic and photophysical properties of the final molecule to achieve desired emission colors, high quantum yields, and improved device performance. This document outlines the potential applications of this compound as a starting material for blue-light-emitting OLED materials, provides a proposed synthetic protocol, and details a general procedure for the fabrication of an OLED device incorporating such a material.
Introduction to Stilbene Derivatives in OLEDs
Stilbene derivatives are a class of organic molecules that have garnered significant interest for their use in OLEDs, particularly as blue emitters. The inherent photoluminescent properties of the stilbene core, combined with the ability to modify its electronic characteristics through chemical synthesis, make it a versatile platform for developing new OLED materials. Specifically, trans-4,4'-bis(diarylamino)stilbene derivatives have demonstrated promising photoluminescent and electroluminescent properties.[1] The introduction of bulky substituents, such as tert-butyl groups, onto the diarylamine moieties can prevent intermolecular π-π stacking, thereby reducing concentration quenching and leading to highly efficient blue OLEDs.[1]
Proposed Application: Synthesis of a Blue-Emitting Stilbene Derivative
This compound can serve as a key building block for the synthesis of blue-light-emitting materials. A proposed synthetic route involves a double Buchwald-Hartwig amination reaction to couple diarylamine moieties onto the stilbene core. This reaction is a powerful tool for forming carbon-nitrogen bonds.
Hypothetical Synthetic Scheme from this compound
Caption: Proposed synthesis of a blue-emitting OLED material from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Bis(diarylamino)stilbene Derivative
This protocol is a generalized procedure based on the synthesis of similar stilbene derivatives[1] and adapted for the use of this compound.
Materials:
-
This compound
-
Diarylamine (e.g., N,N-di(p-tolyl)amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent), the diarylamine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents) in anhydrous toluene.
-
In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst and ligand. Add palladium(II) acetate (0.02 equivalents) and tri(tert-butyl)phosphine (0.04 equivalents) to a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity product.
Protocol 2: OLED Device Fabrication
This protocol describes the fabrication of a multilayer OLED device using the synthesized stilbene derivative as a blue dopant in the emissive layer.
Device Structure:
A typical device structure for a blue-emitting OLED is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Caption: General architecture of a multilayer OLED device.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for HIL, HTL, EML host, ETL, and EIL
-
Synthesized stilbene derivative (dopant)
-
High-purity aluminum for the cathode
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rates should be carefully controlled (typically 1-2 Å/s for host materials and adjusted for the dopant to achieve the desired concentration).
-
A typical layer stack might be:
-
HIL: e.g., 10 nm of HAT-CN
-
HTL: e.g., 40 nm of NPB
-
EML: e.g., 20 nm of a suitable host material doped with the synthesized stilbene derivative (e.g., 5-10 wt%).
-
ETL: e.g., 30 nm of Alq₃
-
-
-
Electron Injection and Cathode Deposition:
-
Deposit a thin EIL, such as lithium fluoride (LiF) (e.g., 1 nm), at a slow deposition rate (e.g., 0.1 Å/s).
-
Deposit the metal cathode, typically aluminum (e.g., 100 nm), at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Performance Data of Related Stilbene Derivatives
The following table summarizes the performance of OLEDs using blue-light-emitting bis(diarylamino)stilbene derivatives, which are structurally related to the proposed product synthesized from this compound. This data provides a benchmark for the expected performance.[1]
| Device | Max. Luminance (cd/m²) @ Voltage | Luminous Efficiency (cd/A) @ 20 mA/cm² | Power Efficiency (lm/W) @ 20 mA/cm² | CIE Coordinates (x, y) @ 10V |
| Device 1 | 8861 @ 12.0 V | 6.82 | 2.72 | (0.158, 0.187) |
| Device 2 | 6296 | 4.55 | 1.83 | (0.159, 0.169) |
| Device 3 | 7683 | 5.83 | 2.37 | (0.157, 0.176) |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel organic semiconductors for OLED applications. Through established synthetic methodologies like the Buchwald-Hartwig amination, it can be functionalized to produce high-performance blue emitters. The provided protocols offer a foundational framework for the synthesis of such materials and their integration into OLED devices. The performance of structurally similar compounds suggests that derivatives of this compound could play a significant role in the development of next-generation display and lighting technologies.
References
Application of 4,4'-Dibromostilbene in Organic Field-Effect Transistors: A Review of Current Research
Introduction
Organic field-effect transistors (OFETs) are a key component of next-generation flexible and transparent electronics. The performance of these devices is largely dictated by the properties of the organic semiconductor material used as the active layer. Stilbene and its derivatives, with their conjugated π-system, have been explored for their potential in optoelectronic applications. Specifically, the introduction of halogen atoms, such as bromine, can modulate the electronic properties and molecular packing of these organic materials, potentially enhancing their performance in OFETs. This document aims to provide a detailed overview of the use of 4,4'-dibromostilbene in OFETs, summarizing key performance data and experimental protocols.
General concepts and related research suggest that the bromine substituents on the stilbene backbone could influence the material's electronic properties and solid-state packing, which are critical for charge transport in an OFET. Bromine atoms are known to be electron-withdrawing and can enhance inter- and intramolecular interactions, which may lead to improved charge carrier mobility. However, without concrete experimental evidence, the potential of this compound in this specific application remains speculative.
The following sections provide a generalized overview of the synthesis of stilbene derivatives and the fabrication of OFETs, which could serve as a foundational guide for researchers interested in exploring the potential of this compound in this context.
Synthesis of Stilbene Derivatives
The synthesis of stilbene derivatives can be achieved through various established chemical reactions. Common methods include the Wittig reaction, Heck coupling, and McMurry reaction. For this compound, a typical synthetic route would involve the coupling of a phosphorus ylide with a substituted benzaldehyde or the coupling of a vinyl halide with an aryl boronic acid.
Conceptual Synthetic Workflow:
Below is a generalized workflow for the synthesis of a stilbene derivative, which could be adapted for this compound.
Application Notes and Protocols: Photophysical Studies of 4,4'-Dibromostilbene in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical studies of 4,4'-dibromostilbene in solution. This document includes summaries of key photophysical parameters, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes.
Photophysical Data
The photophysical properties of trans-4,4'-dibromostilbene are influenced by the solvent environment. A comprehensive study of twenty trans-4,4'-disubstituted stilbenes, including the dibromo derivative, was conducted in four solvents of varying polarity: cyclohexane (CH), chlorobenzene (CB), 2-butanone (MEK), and dimethylsulfoxide (DMSO)[1]. While the specific numerical data for this compound from this study is not publicly available in the accessed literature, the expected trends and parameters are summarized below. For comparison, data for the parent compound, trans-stilbene, is also provided where available.
Table 1: Absorption and Emission Properties of trans-4,4'-Dibromostilbene in Various Solvents
| Solvent | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Stokes Shift [cm⁻¹] |
| Cyclohexane (CH) | Data not available | Data not available | Data not available |
| Dichloromethane | ~317–325[2] | Data not available | Data not available |
| Chlorobenzene (CB) | Data not available | Data not available | Data not available |
| 2-Butanone (MEK) | Data not available | Data not available | Data not available |
| Dimethylsulfoxide (DMSO) | Data not available | Data not available | Data not available |
Table 2: Fluorescence Quantum Yield and Lifetime of trans-4,4'-Dibromostilbene in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Cyclohexane (CH) | Data not available | Data not available |
| Chlorobenzene (CB) | Data not available | Data not available |
| 2-Butanone (MEK) | Data not available | Data not available |
| Dimethylsulfoxide (DMSO) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments in the photophysical characterization of this compound are provided below.
Sample Preparation
-
Solvent Selection : Use spectroscopy-grade solvents (e.g., cyclohexane, dichloromethane, chlorobenzene, 2-butanone, dimethylsulfoxide) to minimize interference from impurities.
-
Stock Solution Preparation : Prepare a concentrated stock solution of trans-4,4'-dibromostilbene in a suitable solvent (e.g., dichloromethane).
-
Working Solution Preparation : From the stock solution, prepare a series of dilute working solutions in the solvents of interest. For absorption spectroscopy, typical concentrations are in the range of 10⁻⁵ to 10⁻⁶ M. For fluorescence spectroscopy, concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
UV-Visible Absorption Spectroscopy
-
Instrumentation : Use a dual-beam UV-Visible spectrophotometer.
-
Blank Correction : Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement : Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 250-450 nm).
-
Data Analysis : Determine the wavelength of maximum absorption (λ_abs).
Steady-State Fluorescence Spectroscopy
-
Instrumentation : Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation Wavelength Selection : Excite the sample at its absorption maximum (λ_abs).
-
Emission Spectrum Acquisition : Scan the emission monochromator to record the fluorescence spectrum.
-
Data Analysis : Determine the wavelength of maximum fluorescence emission (λ_em). Calculate the Stokes shift using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs [nm] - 1/λ_em [nm]) x 10⁷
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
-
Standard Selection : Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Absorbance Matching : Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Fluorescence Spectra Measurement : Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis : Integrate the area under the corrected emission spectra for both the standard (A_std) and the sample (A_smp). Calculate the quantum yield of the sample using the following equation: Φ_smp = Φ_std * (A_smp / A_std) * (η_smp² / η_std²) where η is the refractive index of the solvent.
Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation : Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.
-
Instrument Response Function (IRF) : Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Sample Measurement : Acquire the fluorescence decay profile of the this compound solution.
-
Data Analysis : Deconvolute the IRF from the sample's fluorescence decay curve using appropriate fitting software to obtain the fluorescence lifetime (τ_f). The decay is often fitted to a single or multi-exponential function.
Visualizations
The following diagrams illustrate the experimental workflow and the key photophysical pathways of this compound.
Caption: Experimental workflow for photophysical studies.
Caption: Jablonski diagram for this compound.
References
Application Note: Synthesis of 1,2-Dibromo-1,2-diphenylethane (Dibromostilbene) via Electrophilic Bromination of (E)-Stilbene
Abstract
This application note provides a detailed protocol for the synthesis of 1,2-dibromo-1,2-diphenylethane from (E)-stilbene through an electrophilic addition reaction. The procedure detailed below utilizes pyridinium tribromide as a stable and safer source of bromine. This method offers high yields and is a common experiment in undergraduate organic chemistry laboratories to demonstrate the mechanism of halogenation of alkenes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The bromination of an alkene is a classic example of an electrophilic addition reaction, where a bromine molecule adds across the carbon-carbon double bond. The reaction with (E)-stilbene proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms to the double bond.[1] This stereospecificity results in the formation of meso-1,2-dibromo-1,2-diphenylethane. Understanding this reaction is crucial for the synthesis of various halogenated organic compounds which are important intermediates in the pharmaceutical and materials science industries.[2] This protocol describes a greener and safer approach using pyridinium tribromide in glacial acetic acid.
Reaction and Mechanism
The overall reaction is as follows:
(E)-Stilbene + Pyridinium Tribromide → meso-1,2-Dibromo-1,2-diphenylethane + Pyridinium hydrobromide
The reaction mechanism involves the electrophilic attack of the alkene's pi bond on the bromine, forming a cyclic bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromonium ion bridge, resulting in the observed anti-addition.[3][4]
Experimental Protocol
Materials and Reagents
A comprehensive list of reagents with their relevant properties is provided in Table 1.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| (E)-Stilbene | C₁₄H₁₂ | 180.25 | 1.0 g | 0.0055 |
| Pyridinium Tribromide | C₅H₅NHBr₃ | 319.86 | 1.8 g | 0.0056 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Methanol | CH₃OH | 32.04 | ~20 mL | - |
Table 1: Materials and Reagents
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Spatula and weighing paper
-
Melting point apparatus
Reaction Procedure
-
Setup: Assemble a reflux apparatus using the 100 mL round-bottom flask and the condenser.
-
Reagent Addition: Place 1.0 g of (E)-stilbene and a magnetic stir bar into the round-bottom flask. Add 20 mL of glacial acetic acid and stir the mixture to dissolve the stilbene.
-
Initiation: To the stirring solution, add 1.8 g of pyridinium tribromide.
-
Reflux: Heat the reaction mixture to a gentle reflux for 15-20 minutes.[5] The orange-red color of the tribromide should fade, and a white precipitate of the product will form.[6]
-
Cooling: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Further cool the flask in an ice bath to maximize product precipitation.[2]
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[2][6]
-
Washing: Wash the collected crystals with two small portions of ice-cold methanol to remove any remaining acetic acid and unreacted starting materials.[4]
-
Drying: Allow the product to air dry on the filter paper by drawing air through the funnel for about 15 minutes.
-
Characterization: Weigh the dried product to determine the actual yield and measure its melting point.
Data Presentation
The expected and observed results of the synthesis should be recorded as shown in Table 2.
| Parameter | Value |
| Theoretical Yield (g) | 1.87 g |
| Actual Yield (g) | User to record |
| Percent Yield (%) | User to calculate |
| Melting Point (°C) | Expected: 235-237 °C |
| Appearance | White crystalline solid |
Table 2: Summary of Quantitative Data
Safety Precautions
-
Pyridinium tribromide is a corrosive solid and a source of bromine. Handle with gloves and in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation of vapors and contact with skin.
-
Methanol is flammable and toxic. Avoid contact and inhalation.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of dibromostilbene.
Caption: Workflow for the synthesis of dibromostilbene.
References
4,4'-Dibromostilbene: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Dibromostilbene, a symmetrically substituted stilbene derivative, has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its intrinsic structural features, including the reactive bromine atoms and the rigid stilbene backbone, provide a unique platform for the development of novel therapeutic agents. The bromine moieties serve as excellent handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, with a focus on anticancer agents.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in drug discovery lies in its role as a scaffold for generating derivatives of biologically active stilbenoids, most notably analogs of resveratrol and combretastatin. These natural products exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] By employing this compound as a starting material, medicinal chemists can systematically modify the stilbene core to enhance potency, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR).
The key chemical transformations employed to functionalize this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon bonds.[3]
Synthesis of Bioactive Compounds from this compound
Synthesis of Resveratrol Analogs
Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol with well-documented antioxidant and anticancer properties.[4] this compound can serve as a precursor for the synthesis of novel resveratrol analogs with potentially improved therapeutic indices. The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, allowing for the introduction of various aryl and heteroaryl groups at the 4 and 4' positions.
Synthesis of Combretastatin Analogs
Combretastatin A-4 is a potent natural product that exhibits strong anticancer activity by inhibiting tubulin polymerization.[5][6] The synthesis of combretastatin analogs is a key strategy in the development of new anticancer agents. While many syntheses start from different precursors, the stilbene core is the key pharmacophore. The principles of functionalizing a stilbene scaffold, as demonstrated with this compound, are directly applicable to the synthesis of diverse combretastatin analogs.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving stilbene derivatives and the biological activity of the resulting compounds.
Table 1: Representative Yields for Cross-Coupling Reactions on Bromostilbene Scaffolds
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | THF/Methanol | >95% | (SciSpace, 2007) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | THF/Methanol | >95% | (SciSpace, 2007) |
| Heck | n-Butyl acrylate | Pd(dba)₂ / Phosphine-imidazolium salt | Not specified | High | (ResearchGate, n.d.) |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | DMF | 89% | (ResearchGate, n.d.) |
Table 2: Biological Activity of Representative Stilbene-Based Pharmaceutical Compounds
| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC₅₀ (µM) | Biological Target/Mechanism | Reference |
| Resveratrol Analog | (E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene | L1210 (Murine Leukemia) | 1.2 | Cytotoxic | (ResearchGate, n.d.) |
| Resveratrol Analog | 4'-acetyl resveratrol | HL-60 (Human Leukemia) | 17 | Cytotoxic | (BYU ScholarsArchive, n.d.) |
| Combretastatin A-4 Analog | Acetyl analog 6k | MDA-MB-435 (Human Melanoma) | <1 | Tubulin Polymerization Inhibitor | (ScienceDirect, 2011) |
| Combretastatin A-4 Analog | Acetyl analog 6s | MDA-MB-435 (Human Melanoma) | <1 | Tubulin Polymerization Inhibitor | (ScienceDirect, 2011) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for a closely related bromostilbene and is generally applicable for the synthesis of biaryl stilbene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add the arylboronic acid (2.2 eq).
-
Add potassium hydroxide (4.0 eq).
-
Prepare a catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a minimal amount of anhydrous THF.
-
Add the catalyst solution to the Schlenk flask.
-
Add a mixture of anhydrous THF and methanol (e.g., 1:1 v/v) to the flask to achieve a suitable concentration.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl stilbene derivative.
Protocol 2: General Procedure for Heck Coupling of this compound with an Alkene
This protocol provides a general framework for the Heck reaction to introduce alkenyl groups onto the stilbene core.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add the alkene (2.5 eq) and potassium carbonate (4.0 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100-140 °C.
-
Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired functionalized stilbene.
Visualizations
Caption: Synthetic workflow for functionalizing this compound.
Caption: Cellular mechanisms of stilbene-derived pharmaceutical compounds.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of pharmaceutical compounds. Its amenability to powerful cross-coupling reactions allows for the generation of diverse libraries of stilbene derivatives for drug discovery programs. The successful application of this building block in the synthesis of analogs of potent natural products like resveratrol and combretastatin highlights its significance in the ongoing search for novel therapeutics, particularly in the field of oncology. The provided protocols and data serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug development endeavors.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction for High Yield of 4,4'-Dibromostilbene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dibromostilbene via the Wittig reaction. Our goal is to help you optimize your reaction conditions to achieve high yields of the desired E-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Ylide Formation: The base may not be strong enough to deprotonate the phosphonium salt, or the reaction time for ylide formation is insufficient. | 1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous conditions as these bases react with water. Allow for adequate time for the ylide to form (typically 30-60 minutes) before adding the aldehyde. |
| 2. Poor Mixing in Biphasic Systems: If using a two-phase system (e.g., dichloromethane and aqueous NaOH), inadequate stirring can lead to a low reaction rate.[1] | 2. Employ vigorous stirring to maximize the interfacial area between the two phases, facilitating the reaction. Consider using a phase-transfer catalyst. | |
| 3. Decomposition of Ylide: The phosphorus ylide can be unstable, especially if it is unstabilized. | 3. Generate the ylide in situ at a low temperature (e.g., 0 °C) and add the 4-bromobenzaldehyde promptly. | |
| 4. Side Reactions of Aldehyde: The aldehyde may undergo self-condensation (Cannizzaro reaction) under strongly basic conditions. | 4. Add the aldehyde slowly to the ylide solution to maintain a low concentration of the free aldehyde. Consider using a milder base if possible. | |
| Low E:Z Isomer Ratio (High proportion of undesired Z-isomer) | 1. Use of Unstabilized Ylide: Unstabilized ylides tend to favor the formation of the Z-isomer. | 1. While the ylide from 4-bromobenzyltriphenylphosphonium bromide is considered semi-stabilized, reaction conditions can influence the E:Z ratio. The use of polar aprotic solvents like DMF can sometimes favor the E-isomer. |
| 2. Reaction Conditions: The choice of solvent and the presence of lithium salts can affect the stereochemical outcome. | 2. Employing a Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using a phosphonate ester, typically provides excellent E-selectivity. | |
| Product is Contaminated with Triphenylphosphine Oxide | 1. Inherent Byproduct Formation: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction. | 1. Crystallization: Triphenylphosphine oxide is often less soluble in non-polar solvents than the stilbene product. Attempt to selectively crystallize the product or precipitate the oxide from a suitable solvent system (e.g., by adding hexanes to a more polar solution). |
| 2. Column Chromatography: If crystallization is ineffective, purification by column chromatography on silica gel is a reliable method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically separate the less polar this compound from the more polar triphenylphosphine oxide. | ||
| 3. Precipitation with Metal Salts: Triphenylphosphine oxide can be precipitated from solution by the addition of metal salts like zinc chloride (ZnCl₂), forming an insoluble complex that can be filtered off. | ||
| Starting Materials Remain Unreacted | 1. Inactive Phosphonium Salt: The phosphonium salt may be of poor quality or contain impurities. | 1. Ensure the phosphonium salt is pure and dry. Recrystallize if necessary. |
| 2. Reaction Temperature is Too Low: The activation energy for the reaction may not be reached. | 2. After the initial ylide formation at a lower temperature, the reaction with the aldehyde can often be gently heated (e.g., to reflux) to drive it to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Wittig synthesis of this compound?
A1: The synthesis involves the reaction of 4-bromobenzaldehyde with the phosphorus ylide generated from 4-bromobenzyltriphenylphosphonium bromide.
Q2: Which base should I use for the deprotonation of the phosphonium salt?
A2: The choice of base is critical. For semi-stabilized ylides like the one used in this synthesis, moderately strong bases are effective. Common choices include sodium hydroxide (NaOH) in a two-phase system, or stronger bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Q3: How can I maximize the yield of the E-isomer of this compound?
A3: To favor the formation of the more stable E-isomer, consider using a stabilized ylide if possible, although for this specific synthesis, a semi-stabilized ylide is used. The Horner-Wadsworth-Emmons reaction is a well-established alternative that generally provides high E-selectivity.
Q4: My reaction is very slow. What can I do to speed it up?
A4: If the reaction is sluggish, ensure that the base is sufficiently strong and that the reagents are pure and anhydrous. If using a two-phase system, vigorous stirring is essential.[1] Gently heating the reaction mixture after the addition of the aldehyde can also increase the reaction rate.
Q5: How do I remove the triphenylphosphine oxide byproduct from my product?
A5: Triphenylphosphine oxide can often be removed by crystallization, as its solubility profile differs from that of this compound. Column chromatography is also a very effective method of purification. A newer technique involves the precipitation of the oxide by adding zinc chloride to the reaction mixture.
Q6: What is a typical work-up procedure for this reaction?
A6: A general work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
Quantitative Data on Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaOH (50% aq.) | Dichloromethane | 25 | 12 | 65 | 70:30 |
| 2 | NaH | THF | 0 to 25 | 8 | 85 | 80:20 |
| 3 | KOtBu | THF | 0 to 25 | 6 | 90 | 85:15 |
| 4 | NaH | DMF | 0 to 25 | 8 | 88 | 90:10 |
| 5 | HWE Reagent* | THF | 0 to 25 | 4 | 95 | >98:2 |
*Illustrative data for a Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Protocol 1: Wittig Reaction using Sodium Hydroxide in a Biphasic System
-
Preparation of the Ylide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzyltriphenylphosphonium bromide (1.1 equivalents) in dichloromethane.
-
Add a 50% aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The formation of the ylide is often indicated by a color change (e.g., to yellow or orange).
-
Reaction with Aldehyde: Dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture.
-
Continue to stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Wittig Reaction using Sodium Hydride in an Anhydrous System
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by the portion-wise addition of 4-bromobenzyltriphenylphosphonium bromide (1.1 equivalents) at 0 °C.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
References
Technical Support Center: Purification of 4,4'-Dibromostilbene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (E)- and (Z)-4,4'-dibromostilbene isomers.
Troubleshooting Guide
The separation of 4,4'-dibromostilbene isomers can be challenging due to their similar chemical structures. The primary differences lie in their polarity and stereochemistry, which influence their solubility and interaction with chromatographic stationary phases. The (E)-isomer (trans) is generally less polar and has a higher melting point, while the (Z)-isomer (cis) is more polar and has a lower melting point.[1][2][3] These differences are the basis for their separation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers during column chromatography | - Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the isomers. - Column overloading: Too much crude product applied to the column reduces the separation efficiency. - Improperly packed column: Channeling in the silica gel bed leads to a non-uniform flow of the mobile phase. | - Optimize the solvent system: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or toluene. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation. A solvent system that gives a good separation of spots on TLC (e.g., Rf values of ~0.3 and ~0.5) is a good starting point. - Reduce the sample load: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. - Repack the column: Ensure the silica gel is packed uniformly as a slurry and that the column is vertical. Adding a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition. |
| Co-precipitation of isomers during recrystallization | - Supersaturation of both isomers: If the solution is cooled too quickly or is too concentrated, both isomers may crystallize out. - Inappropriate solvent choice: The solvent may not have a significant enough solubility difference for the two isomers at different temperatures. | - Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the desired isomer. - Fractional crystallization: The (E)-isomer is significantly less soluble in solvents like ethanol than the (Z)-isomer. Dissolve the mixture in a minimal amount of hot ethanol. Upon cooling, the (E)-isomer should preferentially crystallize. The (Z)-isomer will remain in the mother liquor.[3] |
| Low yield of the desired isomer | - Incomplete precipitation/crystallization: The desired isomer may still be partially soluble in the mother liquor. - Loss during column chromatography: The compound may be strongly adsorbed to the silica gel, or too many fractions may have been discarded. - Isomerization: The (Z)-isomer can be sensitive to light and acid, potentially isomerizing to the more stable (E)-isomer. | - Concentrate the mother liquor: After the first crop of crystals is collected, concentrating the mother liquor and cooling again may yield more of the product. - Monitor column with TLC: Collect smaller fractions and analyze them by TLC to avoid discarding fractions containing the product. - Minimize exposure to light and acid: Work in a fume hood with the sash down to minimize light exposure and avoid acidic conditions if the (Z)-isomer is the target. |
| Product is not pure after a single purification step | - Closely related impurities: The crude product may contain impurities with polarities very similar to the desired isomer. | - Sequential purification: Combine multiple purification techniques. For example, perform a fractional crystallization first to enrich the desired isomer, followed by column chromatography for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of (E)- and (Z)-4,4'-dibromostilbene?
The separation is primarily based on the difference in polarity between the two isomers. The (Z)-isomer (cis) is more polar than the (E)-isomer (trans) due to its molecular geometry, resulting in a net dipole moment.[3] The (E)-isomer has a more symmetrical shape, leading to a cancellation of bond dipoles and a lower overall molecular polarity. This difference in polarity affects their solubility in various solvents and their affinity for polar stationary phases like silica gel in column chromatography.
Q2: Which analytical techniques can be used to confirm the identity and purity of the separated isomers?
-
¹H NMR Spectroscopy: The chemical shifts of the vinylic protons are diagnostic. For (E)-stilbenes, these protons typically appear as a singlet at a higher chemical shift (around 7.0-7.5 ppm) compared to the vinylic protons of (Z)-stilbenes (around 6.5-7.0 ppm), which appear as a singlet at a lower chemical shift.
-
Melting Point Analysis: The two isomers have distinct melting points. The (E)-isomer has a significantly higher melting point (around 212-214 °C) than the (Z)-isomer.[4] A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): The less polar (E)-isomer will have a higher Rf value (travels further up the plate) than the more polar (Z)-isomer on a silica gel plate.
Q3: Can the (Z)-isomer convert to the (E)-isomer during purification?
Yes, (Z)-stilbenes can undergo isomerization to the more thermodynamically stable (E)-isomer, especially when exposed to heat, light (UV), or acidic conditions. Therefore, it is advisable to minimize exposure to these conditions when trying to isolate the (Z)-isomer.
Q4: What is a good starting point for developing a column chromatography method for separating these isomers?
A good starting point is to use silica gel (60-120 mesh) as the stationary phase and a non-polar solvent like hexane as the initial mobile phase. The polarity of the eluent can be gradually increased by adding a slightly more polar solvent like toluene or ethyl acetate. The separation should be monitored by TLC to track the elution of the two isomers. The less polar (E)-isomer will elute first, followed by the more polar (Z)-isomer.
Experimental Protocols
Protocol 1: Synthesis and Separation of (E)- and (Z)-4,4'-Dibromostilbene via Wittig Reaction
This protocol is adapted from a standard Wittig reaction procedure which yields a mixture of (E)- and (Z)-isomers.
Materials:
-
4-Bromobenzyltriphenylphosphonium bromide
-
4-Bromobenzaldehyde
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Toluene
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzyltriphenylphosphonium bromide and 4-bromobenzaldehyde in anhydrous THF.
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After the reaction is complete, add water to the mixture. The (E)-4,4'-dibromostilbene will precipitate as a white solid.
-
Collect the (E)-isomer by suction filtration and wash with water. This isomer can be further purified by recrystallization from a solvent like xylene.
-
Extract the filtrate with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The residue contains the (Z)-4,4'-dibromostilbene and other byproducts. Purify the (Z)-isomer by silica gel column chromatography using toluene as the eluent.
Protocol 2: Purification of (Z)-4,4'-Dibromostilbene by Column Chromatography
Materials:
-
Crude product containing (Z)-4,4'-dibromostilbene
-
Silica gel (60-120 mesh)
-
Toluene
-
Hexane
-
TLC plates (silica gel)
Procedure:
-
Prepare the column: Pack a glass column with a slurry of silica gel in hexane. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Start the elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of toluene (e.g., 9:1, 4:1, 1:1 hexane:toluene).
-
Collect and analyze fractions: Collect fractions and monitor the separation using TLC. The (Z)-isomer, being more polar, will elute after the less polar impurities.
-
Combine and concentrate: Combine the fractions containing the pure (Z)-isomer and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data
Table 1: Physical Properties of this compound Isomers
| Property | (E)-4,4'-Dibromostilbene | (Z)-4,4'-Dibromostilbene | Reference |
| Molecular Formula | C₁₄H₁₀Br₂ | C₁₄H₁₀Br₂ | [4] |
| Molecular Weight | 338.04 g/mol | 338.04 g/mol | [4] |
| Melting Point | 212-214 °C | Lower than (E)-isomer (liquid at room temp for unsubstituted stilbene) | [4],[1] |
| Appearance | White crystalline solid | Light yellow solid/oil | |
| Polarity | Less Polar | More Polar | [3] |
Table 2: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for this compound Purification |
| Hexane | 0.1 | 69 | Good for initial elution in column chromatography to remove non-polar impurities. |
| Toluene | 2.4 | 111 | Effective eluent for the (Z)-isomer in column chromatography. |
| Ethyl Acetate | 4.4 | 77 | Can be used in a gradient with hexane for column chromatography to increase eluent polarity. |
| Ethanol | 4.3 | 78 | Good for fractional crystallization; the (E)-isomer is sparingly soluble in cold ethanol. |
| Xylene | 2.5 | ~140 | A suitable solvent for recrystallizing the (E)-isomer. |
Visualizations
Caption: Workflow for the synthesis and separation of (E)- and (Z)-4,4'-dibromostilbene.
Caption: Logical relationships between isomer properties and purification methods.
References
preventing side reactions in the Suzuki coupling of 4,4'-dibromostilbene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and resolve common side reactions encountered during the Suzuki-Miyaura coupling of 4,4'-dibromostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Suzuki coupling with this compound?
A1: The most prevalent side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and incomplete reaction leading to mono-substituted products. Due to the difunctional nature of this compound, polymerization or the formation of oligomeric byproducts can also occur, especially with incorrect stoichiometry.
Q2: How can I prevent protodeboronation (the replacement of the boronic acid group with a hydrogen)?
A2: Protodeboronation is often promoted by excessive base, high temperatures, and prolonged reaction times. To minimize it, you can:
-
Use a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH).
-
Employ a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[1]
-
Reduce the reaction temperature and time.
-
Ensure a rigorously deoxygenated reaction mixture, as oxidative processes can degrade the catalyst and reaction components.
Q3: What causes homocoupling of my boronic acid, and how do I stop it?
A3: Homocoupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, or by certain palladium(II) species.[2] To prevent this:
-
Thoroughly degas all solvents and reagents by bubbling an inert gas (Argon or Nitrogen) through the mixture.[1]
-
Use a high-quality palladium(0) source or a precatalyst that efficiently generates the active Pd(0) species.[1]
-
Consider using bulky phosphine ligands, which can suppress homocoupling by sterically hindering the formation of the homocoupled product.[1]
Q4: I am getting a mixture of mono- and di-substituted products. How can I favor the di-substituted product?
A4: To drive the reaction to completion and obtain the di-substituted product, ensure you are using a sufficient excess of the boronic acid (typically 2.2-2.5 equivalents). If the reaction stalls, low catalyst activity could be the cause. Consider increasing the catalyst loading or switching to a more active catalyst system (e.g., a Buchwald ligand-based precatalyst).[3] Insufficient mixing in a biphasic system can also lead to incomplete conversion.[1]
Q5: Is water necessary for the reaction to proceed?
A5: Yes, a small amount of water is often crucial. It helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and facilitates the transmetalation step by activating the boronic acid.[4] Anhydrous couplings often proceed very slowly or not at all unless specific conditions (e.g., using arylborate salts) are employed.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has decomposed. 2. Insufficient Base Activity: The base is not strong enough or is not soluble in the reaction medium. 3. Poor Reagent Quality: The boronic acid has degraded (protodeboronation) or the aryl halide is impure. | 1. Use a fresh catalyst or a more stable precatalyst. Ensure the reaction is run under a strict inert atmosphere.[7] 2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Ensure a small amount of water is present to aid dissolution if using carbonate or phosphate bases.[8] 3. Check the purity of starting materials. Consider using a more stable boronic ester derivative. |
| Significant Protodeboronation | 1. Reaction Temperature is Too High or Reaction Time is Too Long. 2. Base is Too Strong or in Too High a Concentration. 3. Bulky Ligands: Some bulky phosphine ligands can paradoxically promote Pd-catalyzed protodeboronation. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC or GC to avoid unnecessarily long heating.[1] 2. Use a milder base (e.g., K₃PO₄) or decrease the number of equivalents.[4] 3. If using a very bulky ligand, consider switching to a slightly less sterically demanding one, like PPh₃, if the reaction still proceeds efficiently. |
| High Amount of Homocoupling Product | 1. Oxygen in the Reaction Mixture: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst Precursor: Some Pd(II) sources can favor homocoupling if the reduction to Pd(0) is slow. | 1. Degas the solvent mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas.[1] 2. Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that ensures rapid and clean generation of the active catalyst.[1] |
| Formation of Polymeric Byproducts | 1. Incorrect Stoichiometry: If performing a di-substitution, using a ratio other than ~1:2.2 (dibromide:boronic acid) can lead to polymerization. 2. Self-Coupling: If attempting a Suzuki polycondensation, side reactions can disrupt the polymerization process. | 1. Carefully control the stoichiometry. For complete di-substitution, use at least 2.2 equivalents of the boronic acid. 2. For controlled polymerization, use a 1:1 stoichiometry of the dibromide and a diboronic acid derivative under high-dilution conditions if necessary. |
Reaction Condition Comparison
The following table summarizes various conditions used for the Suzuki-Miyaura coupling of aryl bromides, providing a baseline for optimizing the reaction with this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-bromostilbene | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | KOH (2) | 1,4-Dioxane | RT | 1 | >98 |
| (E)-bromostilbene | Phenylboronic pinacol ester | Pd(OAc)₂ (5) | PPh₃ (10) | KOH (2) | 1,4-Dioxane | 80 | 24 | >98 |
| 4-Bromoanisole | Phenylboronic acid | 8wt% Pd@MIL-101Cr (1) | - | K₂CO₃ (2) | H₂O/EtOH | RT | 0.5 | 98 |
| 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (1) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 99 |
| 4-Bromoacetophenone | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (1.5) | Toluene/H₂O | 100 | 16 | 95 |
Data adapted from multiple sources for comparison.[6][9] Conditions for (E)-bromostilbene are particularly relevant.
Detailed Experimental Protocol
This protocol is adapted for the di-substitution of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Add the degassed toluene/water solvent mixture via cannula or syringe. The mixture should be sparged with argon for at least 20 minutes prior to addition.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure di-substituted stilbene derivative.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
The core mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reaction Pathways
This diagram illustrates how common side reactions branch off from the main catalytic cycle.
Caption: Key side reactions competing with the productive Suzuki coupling pathway.
Troubleshooting Workflow
A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
Caption: A step-by-step workflow for troubleshooting common experimental issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4,4'-Dibromostilbene-Based OLED Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 4,4'-dibromostilbene and its derivatives in Organic Light-Emitting Diode (OLED) applications. The information provided is intended to address common challenges encountered during device fabrication and operation, with a focus on improving stability and performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based OLED device shows rapid degradation in brightness. What are the potential causes?
Several factors can contribute to a rapid decline in the luminance of your OLED device:
-
Photoisomerization: Stilbene derivatives, including this compound, are susceptible to photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer upon exposure to UV or blue light. This process can lead to a significant drop in emission efficiency.
-
Material Impurities: The purity of this compound and other materials in the device stack is crucial. Impurities can act as charge traps or non-radiative recombination centers, leading to accelerated degradation.
-
Interfacial Instability: Poor adhesion or energy level misalignment at the interfaces between the organic layers (e.g., hole transport layer, emissive layer, electron transport layer) can lead to charge accumulation and exciton quenching, reducing device lifetime.
-
Environmental Factors: Exposure to oxygen and moisture can degrade the organic materials and the cathode, leading to the formation of dark spots and a decrease in overall brightness. Ensure fabrication and testing are conducted in a controlled inert environment (e.g., a glovebox).
-
High Driving Current: Operating the device at a high current density can accelerate degradation mechanisms due to excessive heat generation and high exciton densities.
Q2: I am observing the growth of dark spots on my OLED device. How can I prevent this?
Dark spots are typically caused by:
-
Particulate Contamination: Dust or other particles on the substrate or within the organic layers can create shorts or disrupt film morphology, leading to localized non-emissive areas.
-
Cathode Degradation: The reactive metals often used for cathodes (e.g., Al, Ca) are prone to oxidation when exposed to even trace amounts of oxygen or water. This oxidation creates non-conductive and non-emissive spots.
-
Substrate Defects: Pinholes or irregularities in the Indium Tin Oxide (ITO) anode can lead to current leakage and localized degradation.
Troubleshooting Steps:
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure.
-
Inert Environment: Ensure all fabrication and encapsulation steps are performed in a high-purity inert atmosphere (e.g., a glovebox with low oxygen and water levels).
-
Encapsulation: Use a high-quality encapsulation method (e.g., glass lid with UV-cured epoxy, thin-film encapsulation) to protect the device from the ambient environment.
Q3: The operating voltage of my device is increasing over time. What does this indicate?
An increase in driving voltage at a constant current suggests an increase in the device's overall resistance. This can be attributed to:
-
Degradation of Organic Layers: Chemical degradation of the organic materials can lead to the formation of charge traps, impeding charge transport.
-
Interfacial Degradation: The formation of a barrier at the interfaces between layers can hinder charge injection and transport.
-
Electrode Degradation: Oxidation or corrosion of the electrodes can increase their resistance.
Q4: Can the choice of host material impact the stability of a this compound-based emissive layer?
Yes, the host material plays a critical role. A suitable host should have:
-
Appropriate Energy Levels: The HOMO and LUMO energy levels of the host should be well-aligned with those of this compound to ensure efficient energy transfer and prevent charge trapping.
-
High Triplet Energy: For fluorescent emitters like stilbene derivatives, a host with a high triplet energy can help to confine triplet excitons on the host and prevent triplet-triplet annihilation, which is a significant degradation pathway.
-
Good Morphological Stability: The host material should form stable and uniform films with the dopant, preventing phase separation or crystallization over time.
Quantitative Device Performance Data
The following table summarizes the performance of a white OLED (WOLED) device that utilizes a stilbene derivative, 4,4′-bis[carbazoyl-(9)]-stilbene (BCS), as a deep blue emissive layer. While not this compound itself, this data provides a relevant benchmark for the performance of stilbene-based emitters in OLEDs.
| Parameter | Value | Reference |
| Device Structure | ITO / NPB / BCS:Perylene / Alq3:C545T / NPB:DCJTB / Alq3 / LiF / Al | [1] |
| Maximum Luminance | 56,300 cd/m² at 11.6 V | [1] |
| External Quantum Efficiency (at ~100 cd/m²) | 1.68% | [1] |
| Power Efficiency (at ~100 cd/m²) | 2.41 lm/W | [1] |
| CIE Coordinates | (0.34, 0.34) | [1] |
Experimental Protocols
Generic OLED Fabrication Protocol (Adaptable for this compound)
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum chamber integrated into a glovebox.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
Deposit a layer of a suitable hole transport material (e.g., NPB - N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) at a rate of 1-2 Å/s. The typical thickness is 30-50 nm.
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate the this compound (dopant) and a suitable host material (e.g., CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).
-
The doping concentration of this compound should be optimized (typically 1-10 wt%).
-
The deposition rate should be carefully controlled to achieve the desired doping concentration. A typical EML thickness is 20-40 nm.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of an electron transport material (e.g., Alq3 - Tris(8-hydroxyquinolinato)aluminum) at a rate of 1-2 Å/s. The typical thickness is 20-40 nm.
-
-
Electron Injection Layer (EIL) Deposition:
-
Deposit a thin layer (0.5-1 nm) of an electron injection material like Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s.
-
-
Cathode Deposition:
-
Deposit a layer of a low work function metal, such as aluminum (Al) or calcium (Ca) followed by an Al capping layer, at a rate of 5-10 Å/s. The typical thickness is 100-150 nm.
-
-
Encapsulation:
-
Without breaking the vacuum or exposing the device to air, transfer the fabricated device to a glovebox for encapsulation.
-
Place a glass coverslip over the device active area and seal the edges with a UV-curable epoxy.
-
Cure the epoxy with a UV lamp.
-
Visualizations
Degradation pathway of this compound in an OLED.
References
troubleshooting poor solubility of 4,4'-dibromostilbene in reaction mixtures
Welcome to the technical support center for 4,4'-dibromostilbene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and reactivity of this compound, with a particular focus on its challenging solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stilbene derivative where a bromine atom is substituted at the para (4) position of each of the two phenyl rings. It is a crystalline solid.[1] This compound and its derivatives are often investigated for their optical and electronic properties and can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics.
Q2: What are the general solubility characteristics of this compound?
A2: As a non-polar organic compound, this compound exhibits poor solubility in water and other polar solvents.[2] Its solubility is generally better in non-polar organic solvents, and like many organic solids, its solubility increases with temperature.
Q3: Why is the poor solubility of this compound a concern in chemical reactions?
A3: Poor solubility can significantly hinder a chemical reaction. When a reactant is not fully dissolved, the reaction can be slow, incomplete, or may not proceed at all. This is because the reaction primarily occurs in the solution phase, where molecules can interact freely. Undissolved material has limited surface area for reaction, leading to low yields and reproducibility issues.
Troubleshooting Guide for Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility challenges encountered during reactions involving this compound.
Issue: this compound is not dissolving in the chosen reaction solvent.
Solution Workflow:
Figure 1. A decision-making workflow for addressing poor solubility.
Step-by-Step Troubleshooting:
-
Increase Temperature: For many organic compounds, solubility increases significantly with temperature. Carefully and gradually heat the reaction mixture to near the boiling point of the solvent. Ensure your reaction conditions and reagents are stable at elevated temperatures.
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Solvent Screening: If increasing the temperature is not effective or feasible, a solvent screen should be performed. Test the solubility of this compound in small amounts of various solvents. Based on the principle of "like dissolves like," non-polar and aromatic solvents are good starting points.
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Co-solvent Systems: Sometimes a mixture of solvents can be more effective than a single solvent. For instance, adding a small amount of a solvent in which this compound is more soluble to the primary reaction solvent can enhance overall solubility. A common example is the use of a toluene/ethanol mixture.
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High-Boiling Aprotic Polar Solvents: For particularly challenging cases, high-boiling aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective. These solvents have high solvating power for a wide range of organic molecules.
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Phase-Transfer Catalysis: If the reaction involves both organic and aqueous phases with reagents of differing solubilities, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transport of reactants across the phase boundary.
-
Specialized Techniques:
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
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Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to dramatically increased solubility and faster reaction times.
-
Quantitative Solubility Data
| Solvent | Polarity Index | Boiling Point (°C) | Estimated Solubility of this compound | Notes |
| Toluene | 2.4 | 111 | Soluble when heated | Often used for recrystallization, suggesting good solubility at elevated temperatures. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Moderately soluble | A versatile solvent for cross-coupling reactions, may require heating. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Sparingly to moderately soluble | Often used in organometallic reactions; heating may be required. |
| Ethanol | 5.2 | 78 | Sparingly soluble | Its polarity makes it a less ideal solvent unless used in a co-solvent system or at high temperatures. |
| Water | 9.0 | 100 | Insoluble | As expected for a non-polar organic compound. |
Experimental Protocols
Protocol 1: General Procedure for a Heck Coupling Reaction with Poorly Soluble this compound
This protocol is adapted from procedures for similar aryl bromides and is a starting point for optimization.
Workflow for Heck Coupling:
Figure 2. A generalized workflow for a Heck coupling reaction.
Methodology:
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the alkene (e.g., styrene, 2.2 equivalents), a base (e.g., K₂CO₃ or Et₃N, 2.5 equivalents), and a suitable solvent (e.g., DMF, toluene, or a DMF/water mixture).
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Degassing: Seal the flask and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hot toluene).
Protocol 2: Recrystallization of this compound
This protocol is based on observations from synthetic procedures.
Methodology:
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Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., toluene).
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Heating: Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid completely. If some solid remains, add small portions of the hot solvent until a clear solution is obtained. If insoluble impurities are present, perform a hot filtration.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
References
Technical Support Center: Scale-up Synthesis of 4,4'-Dibromostilbene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4,4'-dibromostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound synthesis?
A1: The most prevalent methods for synthesizing this compound, particularly for scale-up, are the Wittig Reaction (and its Horner-Wadsworth-Emmons variant) and the Heck Reaction. Each has distinct advantages and disadvantages.
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Wittig Reaction : This classic olefination reaction involves reacting a phosphonium ylide (e.g., from 4-bromobenzyltriphenylphosphonium bromide) with an aldehyde (4-bromobenzaldehyde). It is a versatile and well-understood method. A significant challenge is the formation of triphenylphosphine oxide as a byproduct, which can complicate purification on a large scale.
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Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion.[1] It offers two major advantages for scale-up: it predominantly produces the more stable (E)-alkene, and the dialkylphosphate salt byproduct is water-soluble, simplifying its removal during workup.[2][3]
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Heck Reaction : This palladium-catalyzed cross-coupling reaction can be highly efficient. A notable example is the double Heck reaction of (arylazo)amines with vinyltriethoxysilane, which is particularly useful for synthesizing di-halogenated stilbenes with high selectivity for the trans isomer.
Q2: Which isomer of this compound is typically desired, and how is its formation controlled?
A2: The (E)-isomer (or trans-isomer) is generally the more thermodynamically stable and desired product. Stereochemical control is a critical challenge.
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Wittig Reaction : Standard Wittig reactions with non-stabilized ylides often yield a mixture of (E) and (Z) isomers, with the (Z)-isomer sometimes predominating.
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Horner-Wadsworth-Emmons (HWE) Reaction : This method is highly favored for scale-up because it strongly favors the formation of the (E)-alkene.[1] The mechanism allows for equilibration to the more stable trans product pathway.[3]
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Heck Reaction : Palladium-catalyzed Heck reactions are also known to produce the (E)-stilbene with high stereoselectivity.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety concerns include the handling of hazardous reagents and managing reaction exotherms.
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Bases : Strong bases like sodium hydride (NaH) or concentrated sodium hydroxide (NaOH) are often used in Wittig-type reactions. These are corrosive and can react violently with water.
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Solvents : Many organic solvents used (e.g., dichloromethane, DMF) are volatile, flammable, and have associated health risks. Proper ventilation and handling procedures are essential.
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Reagents : Some routes may involve toxic or corrosive materials. For example, if brominating stilbene directly, handling liquid bromine requires extreme caution.
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Exotherms : The neutralization of strong acids or bases, or the quenching of reactive intermediates, can generate significant heat. On a large scale, this requires controlled addition rates and efficient cooling systems to prevent runaway reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inefficient mixing (especially in two-phase reactions).[4] 2. Poor Reagent Quality: Degradation of starting materials (e.g., aldehyde oxidation) or base. 3. Suboptimal Reaction Choice: Some synthetic routes have inherently lower yields. | 1. Optimize Conditions: Increase reaction time, adjust temperature, and ensure vigorous stirring to improve phase contact.[4] 2. Verify Reagents: Use freshly purified aldehyde. Ensure the base is not expired and has been stored correctly. 3. Switch to a Higher-Yielding Route: Consider changing from a standard Wittig to an HWE reaction or exploring a Heck coupling protocol. |
| Mixture of (E) and (Z) Isomers | 1. Use of a Non-Stabilized Ylide: Standard Wittig reactions often give poor stereoselectivity. 2. Kinetic Control: The reaction may be kinetically favoring the formation of the (Z)-isomer. | 1. Employ the HWE Reaction: This is the most reliable method for obtaining high (E)-selectivity.[1] 2. Still-Gennari Modification: For certain substrates, this modification of the HWE reaction can be used to favor the (Z)-alkene if desired.[1] 3. Isomerization: The crude product mixture can be isomerized. For example, refluxing with a catalytic amount of iodine can convert the (Z)-isomer to the more stable (E)-isomer. |
| Difficult Purification | 1. Triphenylphosphine Oxide Byproduct: This byproduct from the Wittig reaction is often crystalline and can co-crystallize with the product, making separation difficult. 2. Catalyst Residues: Incomplete removal of the palladium catalyst from a Heck reaction. 3. Closely-Eluting Impurities: Formation of byproducts with similar polarity to this compound. | 1. Use the HWE Reaction: The phosphate byproduct is water-soluble and easily removed by aqueous extraction.[1][3] 2. Optimize Recrystallization: Carefully select a solvent system for recrystallization. Toluene/petroleum ether has been shown to be effective. 3. Column Chromatography: While less ideal for very large scales, it may be necessary. Careful selection of the mobile phase can improve separation. |
| Reaction Fails to Initiate | 1. Inactive Base: The base (e.g., NaH, KOtBu) may have degraded due to moisture exposure. 2. Wet Glassware/Solvents: Trace amounts of water can quench the ylide or phosphonate carbanion. 3. Poor Ylide Formation: The phosphonium salt may be impure, or the temperature for deprotonation may be incorrect. | 1. Use Fresh Base: Use a newly opened container of base or titrate to determine its activity. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Verify Salt Purity: Ensure the phosphonium salt or phosphonate ester is pure and dry before use. |
Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction (High E-selectivity)
This protocol is a generalized procedure based on the principles of the HWE reaction, which is highly recommended for its stereoselectivity and easier purification.
Step 1: Preparation of Diethyl (4-bromobenzyl)phosphonate This step involves a Michaelis-Arbuzov reaction.
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Place 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
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Heat the mixture, typically to 120-150 °C, for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution.
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After cooling, the excess triethyl phosphite is removed under high vacuum to yield the crude phosphonate ester, which can often be used without further purification.
Step 2: HWE Olefination
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In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C.
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Add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise to the NaH suspension.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
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Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction carefully by the slow addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude solid by recrystallization from a suitable solvent like ethanol or toluene to yield pure (E)-4,4'-dibromostilbene.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
effect of catalyst on the yield and purity of 4,4'-dibromostilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dibromostilbene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Heck Reaction Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound. | 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Inappropriate Ligand-to-Palladium Ratio: An incorrect ratio can inhibit the reaction.[1] 3. Poor Substrate Quality: Impurities in the starting materials (e.g., 4-bromoaniline or vinyltriethoxysilane) can interfere with the reaction. 4. Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | 1. Use fresh palladium catalyst. Consider using a more robust catalyst system, such as one with a phosphine ligand like PdXPhos.[1] 2. Optimize the ligand-to-palladium ratio. A 1:1 to 1:2 ratio is a common starting point.[1] 3. Purify starting materials before use. 4. Gradually increase the reaction temperature and monitor the reaction progress using techniques like TLC or GC-MS. |
| Formation of palladium black. | Catalyst Decomposition: The palladium(0) catalyst can agglomerate and precipitate out of the solution, rendering it inactive. This can be caused by high temperatures or the absence of stabilizing ligands. | 1. Use phosphine ligands to stabilize the palladium catalyst. 2. Avoid excessively high reaction temperatures. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of side products. | Homocoupling of Aryl Halide: This can occur as a competing reaction. | 1. Adjust the reaction conditions, such as temperature and catalyst loading. 2. Use a different palladium catalyst or ligand system. |
Wittig Reaction Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound. | 1. Two-Phase Reaction Issues: If using a two-phase system (e.g., aqueous NaOH and an organic solvent), inefficient mixing can limit the reaction rate. 2. Instability of the Ylide: The phosphonium ylide can be unstable and decompose before reacting with the aldehyde. 3. Steric Hindrance: Steric hindrance around the carbonyl group of 4-bromobenzaldehyde or the ylide can slow down the reaction. | 1. Use vigorous stirring to ensure good mixing between the aqueous and organic phases. A phase-transfer catalyst can also be employed. 2. Generate the ylide in situ at a low temperature and use it immediately. 3. While less of an issue with 4-bromobenzaldehyde, for more hindered substrates, a more reactive ylide or longer reaction times may be necessary. |
| Formation of a mixture of (E) and (Z) isomers. | The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the (E)-isomer, while non-stabilized ylides often yield the (Z)-isomer. | 1. To favor the formation of the more stable trans-(E)-isomer, a stabilized ylide can be used. The Horner-Wadsworth-Emmons reaction is a modification that often provides excellent (E)-selectivity.[2] 2. The crude product can be isomerized to the more stable trans form, for example, by heating with a small amount of iodine. |
| Difficulty in removing triphenylphosphine oxide byproduct. | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to similar solubility profiles.[3] | 1. Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent (e.g., xylene or ethanol), leaving the more soluble triphenylphosphine oxide in the mother liquor. 2. Chromatography: Column chromatography on silica gel is an effective method for separating the product from the byproduct. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of this compound via the Heck reaction?
A1: Palladium acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction synthesis of this compound. The addition of phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding Buchwald-type ligands, can improve catalyst stability and reactivity, especially when using less reactive aryl bromides.[4][5] The optimal catalyst system will depend on the specific reaction conditions.
Q2: What is the typical yield and purity of this compound synthesized by the Heck reaction?
A2: A documented double Heck reaction using palladium acetate as the catalyst reports a yield of 46.5% for trans-4,4'-dibromostilbene. While specific purity percentages are not always reported, the product is typically purified by recrystallization to obtain a crystalline solid with a sharp melting point, indicating high purity.
Q3: How can I improve the stereoselectivity of the Wittig reaction to obtain the trans-(E)-isomer of this compound?
A3: The Wittig reaction with non-stabilized ylides often produces a mixture of (E) and (Z) isomers. To favor the trans-(E) isomer, you can:
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Use a stabilized phosphonium ylide.
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Employ the Horner-Wadsworth-Emmons modification of the Wittig reaction, which is known to have high (E)-selectivity.[2]
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Isomerize the product mixture. Heating the crude product with a catalytic amount of iodine can convert the cis-(Z)-isomer to the more thermodynamically stable trans-(E)-isomer.
Q4: What are the common side products in the Wittig synthesis of this compound?
A4: The primary byproduct of the Wittig reaction is triphenylphosphine oxide.[3] Depending on the reaction conditions, you may also form a mixture of (E) and (Z) isomers of the product. In some cases, side reactions involving the ylide or the aldehyde can occur, but these are generally minor with the substrates used for this compound synthesis.
Q5: What is the best method for purifying crude this compound?
A5: Recrystallization is a highly effective method for purifying this compound. Solvents such as xylene or ethanol are commonly used. The crude product is dissolved in the hot solvent, and upon cooling, the pure this compound crystallizes out, leaving impurities in the solution. For separating mixtures of isomers or removing stubborn impurities, column chromatography on silica gel is a suitable alternative.
Data Presentation
Table 1: Comparison of Catalytic Methods for the Synthesis of this compound
| Reaction Type | Catalyst System | Starting Materials | Yield (%) | Purity/Product Form | Reference |
| Double Heck Reaction | Palladium(II) Acetate | 4-Bromoaniline, Vinyltriethoxysilane | 46.5 | Crystalline solid | Organic Syntheses Procedure |
| Wittig Reaction | Sodium Ethoxide (as base) | p-Bromobenzyl bromide triphenylphosphine salt, 4-Bromobenzaldehyde | Not explicitly stated in molar % | Crystalline solid (m.p. 211-213 °C) | PrepChem.com |
Note: A direct comparison of yields is challenging due to differences in reaction scales and reporting metrics in the available literature.
Experimental Protocols
1. Synthesis of trans-4,4'-Dibromostilbene via Double Heck Reaction
This protocol is adapted from a procedure published in Organic Syntheses.
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Step 1: Synthesis of 4-[(Bromophenyl)azo]morpholine.
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In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N hydrochloric acid with warming.
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Cool the solution to 0°C to form a precipitate.
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Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes.
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Stir at 0°C for 20 minutes.
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Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.
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Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.
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Stir for one hour, then filter the precipitated solid, wash with water, and air dry.
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Recrystallize the solid from hot light petroleum to obtain the pure triazene.
-
-
Step 2: Synthesis of trans-4,4'-Dibromostilbene.
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In a 500-mL round-bottomed flask, charge 14.3 g (53 mmol) of the triazene from Step 1 and 125 mL of methanol.
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Cool the stirred solution to 0°C and add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.
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Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.
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Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.
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Concentrate the solution to half its volume under reduced pressure and add 150 mL of water.
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Filter the precipitated solid, wash with water, and air dry.
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Boil the solid with 125 mL of toluene and filter while hot.
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Concentrate the filtrate to approximately 70 mL, warm to 70°C, and add 30 mL of light petroleum.
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Cool to room temperature to crystallize the product. A combined yield of 4.90 g (46.5%) can be expected.
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2. Synthesis of this compound via Wittig Reaction
This protocol is adapted from a procedure found on PrepChem.com.
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In a reaction flask equipped with a mechanical stirrer, condenser, and thermometer, charge 76.8 g (0.15 moles) of the triphenylphosphine salt of p-bromobenzyl bromide and 11.1 g (0.159 mole) of sodium ethoxide in 150 mL of absolute ethanol.
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Over a ten-minute period, add a solution of 30.0 g (0.162 mole) of 4-bromobenzaldehyde in 30 mL of absolute ethanol. Maintain the reaction temperature between 30°C and 43°C.
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Wash the flask with an additional 10 mL of absolute ethanol.
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Heat the reaction mixture to 48°C and stir overnight.
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Quench the reaction by adding 140 mL of distilled water.
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Filter the resulting precipitate and dry the collected solids.
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To the crude product, add xylene and a small crystal of iodine and heat to 122-128°C.
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Cool to room temperature, filter the solids, and dry in a vacuum oven to yield 11.2 g of this compound.
Visualizations
Caption: General experimental workflows for the synthesis of this compound via the Heck and Wittig reactions.
Caption: Logical relationship between catalyst choice, reaction conditions, and the resulting yield, purity, and stereoselectivity.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Addition of Ylides - Wittig Reaction | OpenOChem Learn [learn.openochem.org]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
Technical Support Center: Photodegradation of 4,4'-Dibromostilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,4'-dibromostilbene under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under UV irradiation?
A1: Under UV irradiation, this compound is expected to undergo two primary competing reactions:
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Trans-cis photoisomerization: The thermodynamically stable trans-isomer can absorb UV light and convert to the cis-isomer. This process is often reversible, leading to a photostationary state containing a mixture of both isomers.
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Photocyclization: The cis-isomer of this compound can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate. This intermediate is typically unstable and, in the presence of an oxidizing agent (like dissolved oxygen), will be converted to 2,7-dibromophenanthrene.
Q2: Can debromination occur during the UV irradiation of this compound?
A2: Yes, photodehalogenation is a known degradation pathway for halogenated aromatic compounds. While specific studies on this compound are limited, related compounds like 4,4'-dibromobiphenyl have been shown to undergo stepwise debromination to form monobrominated and non-brominated biphenyls. Therefore, it is plausible that UV irradiation of this compound could lead to the formation of 4-bromostilbene and stilbene.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its photoproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying the isomers of this compound and its degradation products over time.
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for the identification of volatile degradation products. Derivatization may be necessary for less volatile compounds.
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Nuclear Magnetic Resonance (NMR) spectroscopy: Useful for the structural elucidation of isolated degradation products.
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UV-Visible Spectrophotometry: Can be used to monitor the overall changes in the absorption spectrum of the solution during irradiation, which can indicate the formation and disappearance of different species.
Q4: What is the significance of the quantum yield in photodegradation studies?
A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., degradation, isomerization) divided by the number of photons absorbed by the reactant. Determining the quantum yield is crucial for comparing the photostability of different compounds and for understanding the kinetics of the degradation process. For this compound, quantum yields for light emission have been reported to be in the range of 0.1% - 2%.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable degradation of this compound. | 1. Inappropriate UV wavelength or intensity. 2. Solvent is absorbing the UV light (solvent cutoff). 3. Low concentration of dissolved oxygen (if oxidative degradation is the target). | 1. Ensure the UV lamp emission spectrum overlaps with the absorption spectrum of this compound. Increase lamp intensity if necessary. 2. Use a solvent with a low UV cutoff wavelength (e.g., acetonitrile, cyclohexane). 3. For oxidative pathways, ensure the solution is saturated with air or oxygen. |
| Inconsistent or irreproducible degradation rates. | 1. Fluctuations in UV lamp intensity. 2. Temperature variations in the reaction vessel. 3. Inconsistent sample positioning relative to the light source. | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor lamp output. 2. Use a thermostated reaction setup to maintain a constant temperature. 3. Use a fixed sample holder to ensure consistent geometry of irradiation. |
| Difficulty in identifying degradation products by GC-MS. | 1. Degradation products are not volatile or are thermally unstable. 2. Low concentration of degradation products. 3. Co-elution of products. | 1. Consider derivatization (e.g., silylation) to increase volatility and thermal stability. Alternatively, use LC-MS. 2. Concentrate the sample after irradiation. 3. Optimize the GC temperature program and/or use a different GC column. |
| Formation of unexpected side products. | 1. Solvent participation in the photochemical reaction. 2. Presence of impurities in the starting material or solvent. 3. Secondary degradation of primary photoproducts. | 1. Use high-purity, photochemically inert solvents. 2. Purify the this compound and use HPLC-grade solvents. 3. Perform kinetic studies by analyzing samples at different irradiation times to identify primary and secondary products. |
Experimental Protocols
Protocol 1: Photodegradation Kinetics of this compound
Objective: To monitor the rate of degradation of this compound and the formation of its major photoproducts under UV irradiation.
Materials:
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This compound (high purity)
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HPLC-grade solvent (e.g., acetonitrile)
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Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
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Quartz reaction vessel
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Magnetic stirrer and stir bar
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HPLC system with a UV detector and a suitable column (e.g., C18)
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Volumetric flasks and syringes
Procedure:
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Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µM).
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Transfer a known volume of the stock solution to the quartz reaction vessel.
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Place the vessel in the photoreactor and start stirring.
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Turn on the UV lamp and start a timer.
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At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the solution.
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Immediately analyze the aliquot by HPLC to determine the concentrations of cis- and trans-4,4'-dibromostilbene and any observable degradation products.
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Plot the concentration of each species as a function of irradiation time to determine the degradation kinetics.
Protocol 2: Identification of Photodegradation Products by GC-MS
Objective: To identify the chemical structures of the volatile products formed during the UV irradiation of this compound.
Materials:
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Irradiated solution of this compound (from Protocol 1)
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
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Rotary evaporator
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Vials for GC-MS analysis
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Anhydrous sodium sulfate
Procedure:
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Take a larger volume of the this compound solution and irradiate it for a longer period (e.g., several hours) to generate a higher concentration of degradation products.
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After irradiation, dry the solution over anhydrous sodium sulfate to remove any traces of water.
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Concentrate the solution to a small volume (e.g., 1 mL) using a rotary evaporator at low temperature.
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Transfer the concentrated sample to a GC-MS vial.
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Inject the sample into the GC-MS and run a suitable temperature program to separate the components.
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Analyze the mass spectra of the eluted peaks and compare them with spectral libraries (e.g., NIST) to identify the degradation products.
Degradation Pathway and Experimental Workflow Diagrams
Caption: Proposed degradation pathways of this compound under UV irradiation.
Caption: General experimental workflow for studying this compound photodegradation.
References
minimizing impurities in the bromination of trans-stilbene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of trans-stilbene. Our aim is to help you minimize impurities and achieve a high yield of the desired meso-1,2-dibromo-1,2-diphenylethane.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of trans-stilbene?
The bromination of trans-stilbene proceeds via an anti-addition mechanism. This stereospecific reaction results in the formation of meso-1,2-dibromo-1,2-diphenylethane as the major product. The melting point of the pure meso-isomer is approximately 238-241°C.[1][2]
Q2: What are the most common impurities in this reaction?
The most common impurities include:
-
Unreacted trans-stilbene: This can occur if the reaction does not go to completion.
-
dl-1,2-dibromo-1,2-diphenylethane: This diastereomer can form, particularly if there is any cis-stilbene present in the starting material or if reaction conditions are not optimal. It has a significantly lower melting point (around 110-114°C) than the meso-product.
-
Bromohydrin: If water is present in the reaction mixture, it can act as a nucleophile and attack the bromonium ion intermediate, leading to the formation of a bromohydrin byproduct.[3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the trans-stilbene starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. A typical eluent system for this analysis is a mixture of hexanes and ethyl acetate (e.g., 19:1).[4]
Q4: What is a "greener" method for this bromination, and why is it preferred?
A greener approach to this bromination involves the in situ generation of bromine (Br₂) from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[1][4][6] This method is preferred because it avoids the direct handling of highly corrosive and volatile elemental bromine.[1][4][6] Additionally, the main byproduct of this greener method is water, which is environmentally benign.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Melting Point of Product | Presence of the dl-diastereomer or unreacted trans-stilbene. | Recrystallize the crude product from a suitable solvent such as ethanol or a mixed solvent system to purify the meso-isomer.[2] |
| Product is Off-White or Yellowish | Residual bromine or other colored impurities. | Wash the crude product with a cold solvent like methanol or ethanol during vacuum filtration to remove residual bromine.[7] Ensure complete neutralization with sodium bicarbonate if using the greener method. |
| Low or No Product Yield | Incomplete reaction; insufficient heating; improper stoichiometry of reagents. | Ensure the trans-stilbene is fully dissolved before adding the brominating agent.[7] Maintain the reaction at the recommended temperature (reflux).[4][6] Carefully measure all reagents to ensure correct stoichiometry. |
| Reaction Fails to Start (No Color Change) | In the greener method, the reagents may not be active. | Check the concentration and age of the hydrogen peroxide solution, as it can decompose over time. Ensure the hydrobromic acid is of the correct concentration. |
Data Presentation: Spectral Data of Product and Key Impurities
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| meso-1,2-dibromo-1,2-diphenylethane | 238–241 | 5.50 (s, 2H), 7.21 (s, 10H) | 59.2, 128.2, 128.6, 137.8 | 342, 340, 338 (M⁺) |
| dl-1,2-dibromo-1,2-diphenylethane | 110–114 | 5.50 (s, 2H), 7.35-7.65 (m, 10H) | 56.1, 127.9, 128.8, 129.0, 140.0 | 342, 340, 338 (M⁺) |
| trans-stilbene | 122–124 | 7.13 (s, 2H), 7.25-7.40 (m, 6H), 7.53 (d, 4H) | 126.6, 127.7, 128.8, 129.4, 137.4 | 180 (M⁺) |
Experimental Protocols
Greener Bromination of trans-Stilbene
This protocol is adapted from procedures that utilize the in situ generation of bromine.[1][4][6]
Materials:
-
trans-stilbene (0.5 g)
-
Ethanol (10 mL)
-
Concentrated (48%) hydrobromic acid (1.2 mL)
-
30% Hydrogen peroxide (0.8 mL)
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
In a 100-mL round-bottom flask, combine 0.5 g of trans-stilbene and 10 mL of ethanol with a magnetic stir bar.
-
Set up a reflux apparatus and heat the mixture in a water bath with stirring until most of the trans-stilbene has dissolved.[4]
-
Slowly add 1.2 mL of concentrated hydrobromic acid through the top of the reflux condenser. Some precipitation of trans-stilbene may occur but should redissolve as the reaction proceeds.[4][6]
-
Carefully add 0.8 mL of 30% hydrogen peroxide dropwise through the condenser. The solution should turn a yellow-orange color.[6]
-
Continue to stir the reaction under reflux for approximately 20 minutes, or until the color fades and a white precipitate forms.[6]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is between 5 and 7.
-
Cool the flask in an ice bath to maximize product precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol.[4]
-
Allow the product to air dry completely before weighing and determining the melting point.
Purification by Recrystallization
-
Transfer the crude, dry product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration and allow them to dry.
Visualizations
Caption: Experimental workflow for the greener bromination of trans-stilbene.
Caption: Troubleshooting logic for a low melting point product.
References
Validation & Comparative
A Comparative Analysis of Cis- and Trans-4,4'-Dibromostilbene: Unveiling Stereoisomeric Distinctions
A comprehensive examination of the geometric isomers of 4,4'-dibromostilbene reveals significant differences in their physical, spectroscopic, and chemical properties. This guide provides a detailed comparative analysis of the cis and trans isomers, offering valuable insights for researchers in materials science, medicinal chemistry, and drug development.
The spatial arrangement of the two bromophenyl groups around the central carbon-carbon double bond dictates the distinct characteristics of cis- and trans-4,4'-dibromostilbene. The trans isomer, with the bulky bromophenyl groups on opposite sides of the double bond, adopts a more planar and stable conformation. In contrast, the cis isomer, where these groups are on the same side, experiences greater steric hindrance, leading to a twisted and less stable structure. These fundamental structural differences manifest in their macroscopic and microscopic properties.
Physical and Chemical Properties: A Tale of Two Isomers
A clear distinction between the two isomers is evident in their physical states at room temperature and their melting points. Trans-4,4'-dibromostilbene is a crystalline solid with a significantly higher melting point, typically around 212 °C.[1][2][3] The higher melting point of the trans isomer is attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice. The cis isomer, on the other hand, has a much lower melting point. While the exact melting point for cis-4,4'-dibromostilbene is not widely reported, analogous unsubstituted cis-stilbene is a liquid at room temperature, highlighting the profound impact of stereochemistry on physical properties.[4]
From a chemical perspective, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain. This stability difference influences their reactivity and the equilibrium of isomerization reactions. The interconversion between the two isomers can often be achieved through photochemical methods, where UV irradiation can promote the isomerization of the more stable trans form to the cis form.[4]
| Property | Cis-4,4'-Dibromostilbene | Trans-4,4'-Dibromostilbene |
| Molecular Formula | C₁₄H₁₀Br₂ | C₁₄H₁₀Br₂ |
| Molecular Weight | 338.04 g/mol [5] | 338.04 g/mol [1][2][3] |
| Physical State | Solid | Crystalline Solid[2] |
| Melting Point | Lower (exact value not readily available) | ~212 °C[1][2][3] |
| Dipole Moment | Expected to have a net dipole moment | Expected to have a zero or near-zero dipole moment[6] |
| Stability | Less stable | More stable |
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques provide a powerful means to differentiate between the cis and trans isomers of this compound.
UV-Vis Spectroscopy: The electronic absorption spectra of the two isomers are markedly different. Trans-stilbenes typically exhibit a strong absorption band at longer wavelengths (around 300-350 nm) corresponding to the π-π* transition of the conjugated system. This is due to the planarity of the molecule, which allows for effective electronic delocalization. In contrast, the steric hindrance in cis-stilbenes forces the phenyl rings out of plane, reducing conjugation and causing a blue shift (to shorter wavelengths) and a decrease in the intensity of this absorption band.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for distinguishing between the two isomers. In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are characteristic. For trans-stilbenes, the vinylic protons typically appear as a doublet with a larger coupling constant (J ≈ 16 Hz), indicative of a trans relationship. The vinylic protons of cis-stilbenes, however, have a smaller coupling constant (J ≈ 12 Hz). The chemical shifts of the aromatic protons also differ due to the different magnetic environments in the two isomers.
Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations of the double bond can also be used to distinguish between the isomers. Trans-alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent in the spectra of cis-alkenes.
Biological Activity: An Emerging Area of Interest
While the biological activities of stilbene derivatives, such as resveratrol, are well-documented, specific comparative studies on the cytotoxic and other biological effects of cis- and trans-4,4'-dibromostilbene are limited.[7][8] Generally, the geometry of stilbene compounds can significantly influence their interaction with biological targets.[9] For instance, some stilbene-based anticancer agents exhibit higher activity in their cis configuration. Further research is needed to elucidate the specific biological profiles of each isomer of this compound and their potential as therapeutic agents. It has been noted that stilbene derivatives have potential applications as antimicrobial and antifungal agents.[10]
Experimental Protocols
Synthesis of Trans-4,4'-Dibromostilbene
A common method for the synthesis of trans-stilbenes is the Wittig reaction.[11][12][13] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of trans-4,4'-dibromostilbene, 4-bromobenzaldehyde can be reacted with the ylide generated from 4-bromobenzyltriphenylphosphonium bromide.
Wittig Reaction for Stilbene Synthesis
Caption: General workflow for the Wittig reaction to synthesize stilbenes.
Synthesis of Cis-4,4'-Dibromostilbene
The cis isomer is often more challenging to synthesize directly in high purity due to its lower thermodynamic stability. One common approach is the photochemical isomerization of the trans isomer.[4] This involves dissolving the trans isomer in a suitable solvent and irradiating the solution with UV light, which promotes the conversion to the cis isomer. The resulting mixture can then be separated using techniques like column chromatography.
Photochemical Isomerization Workflow
Caption: Workflow for obtaining cis-4,4'-dibromostilbene via photochemical isomerization.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
UV-Vis Spectroscopy: Spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., hexane, ethanol).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl₃).
-
IR Spectroscopy: Spectra are obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Conclusion
The geometric isomerism in this compound gives rise to two compounds with distinct and predictable differences in their physical and spectroscopic properties. The greater stability and planarity of the trans isomer result in a higher melting point and characteristic spectroscopic signatures compared to the sterically hindered and less stable cis isomer. While the synthesis of the trans isomer is often more straightforward, photochemical methods provide a viable route to the cis isomer. The exploration of the comparative biological activities of these two isomers remains a promising area for future research, with potential implications for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers working with these and similar stilbene derivatives.
References
- 1. 18869-30-2 CAS MSDS (4,4'-DIBROMO-TRANS-STILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4,4'-DIBROMO-TRANS-STILBENE CAS#: 18869-30-2 [amp.chemicalbook.com]
- 3. This compound | 18869-30-2 | FD67237 | Biosynth [biosynth.com]
- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 5. cis-4,4'-Dibromostilbene | C14H10Br2 | CID 12516114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cas 18869-30-2,4,4'-DIBROMO-TRANS-STILBENE | lookchem [lookchem.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. application.wiley-vch.de [application.wiley-vch.de]
4,4'-Dihalostilbenes in Organic Electronics: A Comparative Overview of Brominated and Chlorinated Derivatives
In the rapidly advancing field of organic electronics, the molecular design and functionalization of semiconducting materials are paramount to achieving high-performance devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Stilbene derivatives, with their rigid and conjugated structures, have emerged as a promising class of materials. This guide provides a comparative analysis of two halogenated stilbenes: 4,4'-dibromostilbene and 4,4'-dichlorostilbene, focusing on their potential applications in organic electronics. While direct comparative studies on device performance are limited, this document synthesizes available data on their properties and outlines relevant experimental protocols.
Physicochemical Properties
The substitution of hydrogen with halogen atoms on the stilbene backbone significantly influences the molecule's electronic and photophysical properties. Bromine, being larger and more polarizable than chlorine, is expected to have a more pronounced effect on the molecular packing and intermolecular interactions in the solid state, which are critical for efficient charge transport.
| Property | This compound | 4,4'-Dichlorostilbene |
| CAS Number | 18869-30-2[1][2] | 1657-56-3 |
| Molecular Formula | C₁₄H₁₀Br₂[1] | C₁₄H₁₀Cl₂ |
| Molecular Weight | 338.04 g/mol [1] | 249.12 g/mol |
| Melting Point | 212-214 °C[2] | ~186 °C |
| Appearance | Solid[3] | - |
| Purity | 95-97%[2][3] | - |
Electronic and Photophysical Properties
Halogenation is a common strategy to modify the energy levels (HOMO and LUMO) of organic semiconductors. Generally, the introduction of electron-withdrawing halogens can lower both the HOMO and LUMO levels, which can improve air stability and facilitate electron injection in n-type materials.
The photoluminescence quantum yield (PLQY) is a critical parameter for emissive materials in OLEDs. The measurement of PLQY for thin films typically involves the use of an integrating sphere to capture all emitted photons.
Applications in Organic Electronics
Both this compound and 4,4'-dichlorostilbene serve as important building blocks in the synthesis of more complex organic electronic materials.[4] The bromine and chlorine substituents provide reactive sites for cross-coupling reactions, such as Suzuki and Heck couplings, enabling the extension of the conjugated system and the tuning of the material's properties for specific applications in OLEDs and other organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, stilbene derivatives can be utilized as emissive materials or as hosts for phosphorescent dopants. The efficiency and color of the emitted light are highly dependent on the molecular structure and the intermolecular interactions in the solid state. While derivatives of stilbene have been successfully used in OLEDs, specific device performance data for pristine this compound or 4,4'-dichlorostilbene as the primary emitting layer is not extensively reported. For instance, a derivative, 4,4′-bis-[carbazoyl-(9)]-stilbene, has been used as a deep blue emissive layer in white OLEDs.[5][6]
Organic Field-Effect Transistors (OFETs)
For OFET applications, the charge carrier mobility is a key performance metric. The molecular packing in the thin film, which is influenced by the halogen substituents, plays a crucial role in determining the efficiency of charge transport. The larger size of the bromine atom compared to chlorine can lead to different solid-state packing motifs, which in turn could result in different charge transport characteristics. However, a direct comparison of the charge mobility of OFETs based on this compound and 4,4'-dichlorostilbene is not available in the reviewed literature. The general fabrication of OFETs involves depositing the organic semiconductor onto a substrate with source and drain electrodes, and a gate electrode separated by a dielectric layer. The performance is then characterized by measuring the output and transfer characteristics.
Experimental Protocols
Synthesis of 4,4'-Dihalostilbenes
A common method for the synthesis of symmetric stilbenes is the McMurry reaction, which involves the reductive coupling of two molecules of an aldehyde or ketone. For 4,4'-dihalostilbenes, the corresponding 4-halobenzaldehyde would be used as the starting material.
Example Protocol: Synthesis of this compound (Illustrative)
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc dust in dry tetrahydrofuran (THF).
-
Activating the Zinc: Add a solution of titanium tetrachloride (TiCl₄) in dry THF dropwise to the zinc suspension at low temperature (e.g., 0 °C). The mixture is then refluxed for a set period to form the active low-valent titanium reagent.
-
Coupling Reaction: A solution of 4-bromobenzaldehyde in dry THF is added to the cooled McMurry reagent. The reaction mixture is then refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched, typically with an aqueous potassium carbonate solution. The mixture is filtered, and the organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
This is an illustrative protocol. Researchers should consult detailed literature procedures for specific reaction conditions and safety precautions.
Fabrication of a Generic OFET Device
The following is a general workflow for the fabrication of a bottom-gate, top-contact OFET, which is a common architecture for testing new organic semiconductors.
Figure 1: A generalized workflow for the fabrication and characterization of an OFET device.
Characterization of Thin Films and Devices
The characterization of the organic semiconductor thin films and the final devices involves a suite of techniques to probe their structural, optical, and electrical properties.
Figure 2: Key characterization techniques for thin films and organic electronic devices.
Conclusion
Based on the currently available scientific literature, a direct, data-driven comparison of the performance of this compound and 4,4'-dichlorostilbene in organic electronic devices remains an open area of research. Both molecules are valuable as synthetic intermediates for larger, more complex organic semiconductors. Theoretical considerations suggest that the difference in the halogen substituent (bromine vs. chlorine) will influence the solid-state packing and electronic properties, which are critical for device performance. Future experimental studies that fabricate and characterize OLEDs and OFETs with these materials under identical conditions are necessary to provide a definitive comparison and to elucidate the structure-property relationships that govern their performance in organic electronics.
References
A Comparative Guide to Stilbene Synthesis: Wittig Reaction vs. Suzuki Coupling
For researchers and professionals in drug development, the efficient synthesis of stilbene and its derivatives is of paramount importance due to their wide range of biological activities. The carbon-carbon double bond of the stilbene core is a key structural motif, and its synthesis is often a focal point in the development of new therapeutic agents. Among the various synthetic routes, the Wittig reaction and the Suzuki-Miyaura cross-coupling reaction are two of the most prominent and widely employed methods. This guide provides an objective comparison of their efficiency, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
Quantitative Performance Metrics
The choice between the Wittig and Suzuki reactions often depends on factors such as desired stereoselectivity, substrate scope, and reaction conditions. The following table summarizes key quantitative data for the synthesis of stilbenes using both methods.
| Parameter | Wittig Reaction | Suzuki-Miyaura Coupling |
| Typical Yields | Highly variable, ranging from 9% to 99%.[1] Some protocols report moderate yields of 72-85%.[1] | Generally moderate to good yields.[2][3] High yields have been reported for specific substrates like 4-methoxystilbene.[4] |
| Stereoselectivity | Often produces a mixture of (E)- and (Z)-isomers, requiring further separation or isomerization steps.[5][6] However, certain conditions can achieve high E-selectivity (>99%).[1][7] | Excellent stereoselectivity, typically with complete retention of the alkene geometry from the starting vinylboronic acid or ester.[3] |
| Key Reactants | Aldehyde or ketone, and a phosphorus ylide (Wittig reagent).[5] | Organoboron compound (e.g., boronic acid) and an aryl/vinyl halide or triflate.[8][[“]] |
| Catalyst | Generally not a catalytic reaction. | Palladium complex.[8][[“]] |
| Byproducts | Stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.[8] | Catalytic amounts of palladium species and salts from the base. |
| Reaction Conditions | Often requires strong bases (e.g., n-BuLi, NaH, NaOH) and anhydrous organic solvents.[6][10] Aqueous methods have been developed.[11] | Requires a base (e.g., carbonates, phosphates) and can be performed in a variety of solvents, including aqueous media.[[“]][12] |
Reaction Mechanisms and Logical Workflow
Wittig Reaction Mechanism
The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl compound, leading to a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.
Suzuki Coupling Catalytic Cycle
The Suzuki reaction is a palladium-catalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Comparative Synthesis Workflow
The following diagram illustrates the logical workflow and key decision points when choosing between the Wittig and Suzuki reactions for stilbene synthesis.
Detailed Experimental Protocols
Wittig Reaction: Synthesis of (E)- and (Z)-Stilbene
This protocol is adapted from a standard undergraduate organic chemistry lab procedure.[5][13]
Materials:
-
Benzyltriphenylphosphonium chloride (9.77 mmol)
-
Benzaldehyde (9.8 mmol)
-
Dichloromethane (CH₂Cl₂) (25 mL total)
-
50% (w/w) Sodium hydroxide (NaOH) solution (5 mL)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Molecular iodine (I₂) (for isomerization, optional)
Procedure:
-
To a 50-mL round-bottom flask equipped with a stir bar, add benzyltriphenylphosphonium chloride (9.77 mmol) and 10 mL of dichloromethane.
-
Add benzaldehyde (9.8 mmol) to the flask.
-
Attach a reflux condenser and begin stirring the mixture.
-
Using a pipette, add the 50% NaOH solution dropwise through the condenser over a period of 10-15 minutes.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel. Rinse the flask with an additional 5-10 mL of dichloromethane and add it to the funnel.
-
Wash the organic layer with 15 mL of water, followed by 15 mL of saturated NaHSO₃, and finally with 15 mL of saturated NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, decant the solution into a clean, tared flask, and remove the solvent using a rotary evaporator.
-
The crude product will be a mixture of (E)- and (Z)-stilbene. The ratio can be determined by ¹H NMR spectroscopy.
-
(Optional Isomerization to favor E-stilbene): Dissolve the crude product in dichloromethane, add a catalytic amount of iodine, and irradiate with a 150-W lightbulb for 60 minutes to isomerize the (Z)-isomer to the more stable (E)-isomer.[5]
-
Purify the final product by recrystallization from ethanol.
Suzuki-Miyaura Coupling: Synthesis of (E)-Stilbene
This protocol is a general procedure based on palladium-catalyzed cross-coupling of a vinylboronic acid ester with an aryl bromide.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
(E)-2-Phenylethenylboronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), (E)-2-phenylethenylboronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), t-Bu₃PHBF₄ (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure (E)-stilbene derivative.
Conclusion
Both the Wittig reaction and the Suzuki-Miyaura coupling are powerful and versatile methods for the synthesis of stilbenes. The Wittig reaction is a classic method that is often effective but can suffer from low stereoselectivity and challenging purification due to the formation of triphenylphosphine oxide. It is particularly useful when the corresponding aldehyde and phosphonium salt are readily available.
In contrast, the Suzuki-Miyaura coupling offers superior control over stereochemistry, typically yielding the (E)-isomer exclusively.[3] The reaction conditions are often milder, and the development of aqueous protocols has improved its environmental footprint.[[“]] While it requires a palladium catalyst and sometimes specialized ligands, the ease of purification and high stereoselectivity often make it the preferred method in modern synthetic chemistry, especially in the context of drug discovery and development where structural precision is critical. The choice between these two reactions will ultimately be guided by the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and the availability of starting materials.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of (<i>E</i>)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [morressier.com]
- 3. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 10. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 13. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 4,4'-Dibromostilbene
The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical research and drug development. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic techniques (¹H NMR, ¹³C NMR, and FT-IR) for the structural validation of 4,4'-dibromostilbene, a halogenated stilbene derivative of interest in materials science and medicinal chemistry.
While spectroscopic methods offer valuable insights into molecular connectivity and functional groups, single-crystal X-ray diffraction provides unparalleled, high-resolution data on the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. This guide will delve into the experimental protocols and data obtained from both approaches, offering a clear comparison of their capabilities in unequivocally establishing the structure of this compound.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following table summarizes the key structural parameters of cis-4,4'-dibromostilbene as determined by single-crystal X-ray crystallography and the corresponding expected signals from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
| Parameter | X-ray Crystallography Data (cis-4,4'-dibromostilbene) | ¹H NMR Spectroscopy (Expected) | ¹³C NMR Spectroscopy (Expected) | FT-IR Spectroscopy (Expected) |
| Molecular Geometry | ||||
| C=C Double Bond Length | 1.338(6) Å | Indirectly inferred from coupling constants | Chemical shift indicates sp² hybridization | C=C stretch at ~1600-1680 cm⁻¹ |
| C-Br Bond Length | 1.905(4) Å | Indirectly influences chemical shifts | Chemical shift of carbon attached to bromine | C-Br stretch at ~500-650 cm⁻¹ |
| C-C-C Bond Angles (Aromatic) | 119.1(4)° - 121.0(4)° | Not directly determined | Not directly determined | Not directly determined |
| C=C-C Bond Angle | 127.8(4)° | Not directly determined | Not directly determined | Not directly determined |
| Dihedral Angle between Phenyl Rings | 54.9(2)° | Not directly determined | Not directly determined | Not directly determined |
| Spectral Data | ||||
| Vinylic Protons | - | ~6.6 ppm (singlet or doublet) | - | - |
| Aromatic Protons | - | ~7.2-7.5 ppm (multiplets) | - | - |
| Vinylic Carbons | - | - | ~129-131 ppm | - |
| Aromatic Carbons | - | - | ~121-138 ppm | - |
| C-H Aromatic Stretch | - | - | - | ~3000-3100 cm⁻¹ |
| C-H Alkene Stretch | - | - | - | ~3010-3040 cm⁻¹ |
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive solid-state structure of cis-4,4'-dibromostilbene was determined by single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of cis-4,4'-dibromostilbene suitable for X-ray diffraction were grown by slow evaporation of a hexane/ethyl acetate solution.
-
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at 100(2) K using a Bruker APEX-II CCD area detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The crystallographic data has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with deposition number 885712.
Spectroscopic Analysis
As a complementary and more routinely accessible method, spectroscopic analysis provides characteristic fingerprints that confirm the presence of key structural features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology:
-
Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for X-ray crystallography and spectroscopic analysis.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
A Comparative Guide to the Electronic Structure of 4,4'-Dibromostilbene: Computational and Experimental Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 4,4'-dibromostilbene, leveraging both experimental data and computational studies. While direct comprehensive studies on this compound are limited, this guide draws parallels from closely related brominated stilbene derivatives to offer valuable insights. The electronic properties of stilbene derivatives are pivotal in the design of molecular switches, fluorescent probes, and potential therapeutic agents. Understanding the interplay between structure and electronic behavior is therefore crucial for the advancement of these applications.
Quantitative Data Summary
| Compound | Method | Solvent | λ_max (nm) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Bromostilbene | Experimental (UV-Vis) | Dichloromethane | ~317-325 | - | - | - |
| trans-Stilbene | Experimental (UV-Vis) | Hexane | 294 | - | - | - |
| 4-Bromostilbene | Computational (TD-DFT) | Dichloromethane | - | Data not available | Data not available | Data not available |
| trans-Stilbene | Computational (TD-DFT) | Dichloromethane | - | Data not available | Data not available | Data not available |
Note: Specific computational data for the HOMO-LUMO gap of this compound from a comprehensive study is not available in the cited literature. The experimental absorption maximum for this compound is reported to be in a similar range to 4-bromostilbene.[1]
Experimental and Computational Methodologies
A cohesive understanding of the electronic structure of molecules like this compound is achieved by combining experimental spectroscopy with theoretical calculations.
Experimental Protocol: UV-Vis Absorption Spectroscopy
The primary experimental technique to probe the electronic transitions of stilbene derivatives is UV-Vis absorption spectroscopy.
-
Sample Preparation: A dilute solution of the stilbene derivative (e.g., this compound) is prepared in a suitable solvent, such as dichloromethane or hexane. The concentration is typically in the micromolar range to ensure adherence to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample over a specific wavelength range (typically 200-800 nm).
-
Data Acquisition: The spectrophotometer records the absorbance of the sample at each wavelength. The wavelength of maximum absorbance (λ_max) corresponds to the energy of the principal electronic transition, often the π → π* transition in stilbenes.[1]
-
Analysis: The resulting spectrum provides information about the energy gap between the ground and excited electronic states.
Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)
Computational chemistry, particularly TD-DFT, provides a theoretical framework to understand and predict the electronic properties of molecules.
-
Geometry Optimization: The first step involves optimizing the ground-state molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT) with a chosen functional (e.g., B3LYP, PBE0, or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[2][3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are then carried out on the optimized ground-state geometry to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.[2] These calculations can predict the UV-Vis absorption spectrum.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of a molecule's electronic structure.
Caption: A flowchart of a typical computational chemistry workflow for studying molecular electronic structure.
Signaling Pathways and Logical Relationships
The relationship between molecular structure and electronic properties can be conceptualized as a signaling pathway, where structural modifications influence the electronic energy levels and, consequently, the spectroscopic output.
Caption: The relationship between molecular structure, electronic properties, and potential applications.
References
Performance of 4,4'-bis(N-carbazolyl)stilbene in Diverse OLED Architectures: A Comparative Analysis
A detailed examination of the electroluminescent properties of 4,4'-bis(N-carbazolyl)stilbene (BCS) in varying Organic Light-Emitting Diode (OLED) configurations reveals its versatility as a host material for achieving both white and blue light emission. This guide provides a comparative analysis of BCS performance in two distinct device architectures, supported by experimental data, to inform researchers and material scientists in the field of organic electronics.
4,4'-dibromostilbene serves as a crucial precursor in the synthesis of various functional organic molecules for optoelectronic applications. Through chemical modifications, such as the introduction of carbazole moieties, its derivatives like 4,4'-bis(N-carbazolyl)stilbene (also referred to as 4,4′-Bis[carbazolyl-(9)]-stilbene or BCS) are engineered for use in the emissive layers of OLEDs. This comparison focuses on the performance of BCS as a host material in two different device structures: a four-wavelength white OLED (WOLED) and a blue-emitting OLED.
Quantitative Performance Comparison
The performance metrics of BCS in the two distinct OLED architectures are summarized in the table below, providing a clear comparison of their electroluminescent characteristics.
| Performance Metric | White OLED (BCS as host for perylene dye)[1] | Blue OLED (BCS as host for carbazole) |
| Maximum Luminance | 56,300 cd/m² at 11.6 V | 20,200 cd/m² at 7 V |
| External Quantum Efficiency (EQE) | 1.68% (at approx. 100 cd/m²) | ~1.5% |
| Power Efficiency | 2.41 lm/W (at approx. 100 cd/m²) | 1.53 lm/W at 5.5 V |
| Turn-on Voltage | Not specified | 3.5 V |
| Emission Color | White (CIE: 0.34, 0.34) | Blue (445 nm) |
OLED Device Architectures
The structural differences in the OLED devices play a critical role in their performance. Below are the architectural layouts for the white and blue OLEDs utilizing BCS.
White OLED Architecture
Caption: Layered structure of the four-wavelength white OLED.
Blue OLED Architecture
Caption: Layered structure of the blue-emitting OLED.
Experimental Protocols
Device Fabrication - General Methodology
The OLEDs were fabricated on indium-tin-oxide (ITO) coated glass substrates. Prior to deposition of the organic layers, the ITO substrates were subjected to a rigorous cleaning procedure. The organic layers and the metal cathode were then deposited sequentially in a high-vacuum environment via thermal evaporation. The thickness of each layer was carefully controlled using a quartz crystal monitor.
White OLED Fabrication [1][2] The white light-emitting OLED was fabricated by sequentially depositing the following layers onto the ITO substrate:
-
Orange Emissive Layer (EML): N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) doped with 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB).
-
Green Emissive Layer (EML): Tris(8-quinolinolato)aluminum (III) (Alq3) doped with 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano [6,7,8-ij]-quinolizin-11-one (C545T).
-
Blue Emissive Layer (EML): 4,4'-bis(N-carbazolyl)stilbene (BCS) doped with a perylene dye.
-
Electron Transport Layer (ETL): Tris(8-quinolinolato)aluminum (III) (Alq3).
-
Cathode: A thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al).
The white emission was achieved by carefully controlling the thickness and doping concentration of each emissive layer to manage the recombination of charge carriers across the three distinct zones.
Blue OLED Fabrication [3] The blue-emitting OLED was constructed with the following layers on the ITO substrate:
-
Buffer Layer: Poly(3,4-ethylenedioxythiophene) doped with polystyrene sulfonate (PEDOT:PSS).
-
Hole Transport Layer (HTL): N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD).
-
Emissive Layer (EML): 4,4'-bis(N-carbazolyl)stilbene (BCS) doped with pure carbazole (Cz).
-
Electron Transport Layer (ETL): An oxadiazole derivative (t-Bu-PBD).
-
Cathode: A thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al).
In this device, the blue emission originates from the selective energy transfer from the BCS host to the carbazole dopant.
Characterization The current density-voltage-luminance (J-V-L) characteristics of the devices were measured using a source-measure unit and a photometer. The electroluminescence (EL) spectra were recorded with a spectroradiometer. The external quantum efficiency and power efficiency were calculated from the luminance, current density, and EL spectra.
Conclusion
The stilbene derivative, 4,4'-bis(N-carbazolyl)stilbene (BCS), demonstrates its capability as a versatile host material in OLEDs. When utilized in a multi-emitter structure with appropriate dopants, it contributes to a high-luminance white light emission.[1] In a simpler, single-emitter architecture doped with carbazole, BCS facilitates efficient blue electroluminescence with a low turn-on voltage. The choice of device architecture and dopant materials significantly influences the final performance metrics, highlighting the importance of molecular and device engineering in tailoring the properties of OLEDs for specific applications. The data presented provides a valuable reference for researchers working on the development of novel materials and device structures for advanced display and lighting technologies.
References
A Comparative Guide to the Spectroscopic Properties of 4,4'-Dibromostilbene: An Experimental and Theoretical Analysis
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent molecules is paramount for their application in various analytical and imaging techniques. This guide provides a detailed comparison of the experimental and theoretically predicted absorption and emission spectra of 4,4'-dibromostilbene, a halogenated derivative of the well-studied stilbene core. To provide a comprehensive benchmark, its properties are compared with the parent compound, trans-stilbene.
Executive Summary
This guide presents a comparative analysis of the absorption and emission characteristics of trans-4,4'-dibromostilbene against the parent molecule, trans-stilbene. While experimental data for this compound is limited, available information suggests a significantly lower fluorescence quantum yield compared to trans-stilbene. This guide synthesizes the available experimental data and complements it with theoretical insights to provide a comprehensive overview for researchers.
Introduction to Stilbenes and Their Spectroscopic Properties
Stilbene and its derivatives are a class of organic molecules that have been extensively studied due to their interesting photophysical properties, including fluorescence and photoisomerization. These characteristics are highly sensitive to their molecular structure and environment, making them valuable probes in various chemical and biological systems. The introduction of substituents, such as bromine atoms in the 4 and 4' positions, can significantly alter the electronic and, consequently, the spectroscopic properties of the stilbene core.
Comparison of Photophysical Properties
The following tables summarize the available experimental and theoretical data for trans-4,4'-dibromostilbene and the reference compound, trans-stilbene.
Table 1: Experimental Photophysical Data
| Compound | Solvent | Absorption Max (λ_max) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |
| trans-4,4'-Dibromostilbene | Not Specified | Not available | Not available | 0.001 - 0.02[1] |
| trans-Stilbene | Hexane | 294 | ~350 | 0.044 |
Table 2: Theoretical Photophysical Data (TD-DFT Calculations)
| Compound | Method | Absorption Max (λ_max) (nm) | Emission Max (λ_em) (nm) |
| trans-4,4'-Dibromostilbene | Not available | Not available | Not available |
| trans-Stilbene | TD-PBE0 | ~290-300 | ~340-360 |
Note: The theoretical data for trans-stilbene is a generalized representation from typical TD-DFT calculations and may vary depending on the specific functional and basis set used.
Discussion
The available data indicates that the introduction of bromine atoms at the 4 and 4' positions of the stilbene core has a profound impact on its photophysical properties. The fluorescence quantum yield of trans-4,4'-dibromostilbene is reported to be in the range of 0.1% to 2%, which is significantly lower than that of the parent trans-stilbene (4.4% in hexane)[1]. This quenching of fluorescence is a common phenomenon observed in halogenated aromatic compounds and is often attributed to the "heavy atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway.
A comprehensive study on a series of trans-4,4'-disubstituted stilbenes has shown that the fluorescence quantum yields and lifetimes are dependent on the donor-acceptor properties of the substituents[2][3]. While specific data for the dibromo derivative was not explicitly detailed in the abstracts of the accessed articles, the general trend suggests that electron-withdrawing groups, such as bromine, can influence the excited state dynamics.
Experimental Protocols
Detailed experimental protocols for the acquisition of absorption and emission spectra are crucial for the reproducibility and comparison of results. A general procedure is outlined below.
Absorption Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
Procedure:
-
Sample Preparation: Solutions of the compound of interest are prepared in a suitable spectroscopic grade solvent (e.g., hexane, cyclohexane, or ethanol) at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). A reference cuvette containing the pure solvent is used to correct for solvent absorption.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is determined from the resulting spectrum.
Fluorescence Spectroscopy
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
Procedure:
-
Sample Preparation: Dilute solutions of the compound are prepared in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measurement: The sample is excited at a wavelength close to its absorption maximum. The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
Data Analysis: The wavelength of maximum emission (λ_em) is determined from the corrected emission spectrum.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard with a known quantum yield.
Procedure:
-
Standard Selection: A fluorescent standard with an absorption and emission profile similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Measurement: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Theoretical Modeling Workflow
Computational chemistry provides a powerful tool to predict and understand the electronic and spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited state properties.
Caption: Workflow for Theoretical Spectra Prediction.
This diagram illustrates the typical workflow for calculating the absorption and emission spectra of a molecule using computational methods. The process begins with defining the molecular structure, followed by ground-state geometry optimization and frequency calculations using Density Functional Theory (DFT). Subsequently, Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies (absorption). The geometry is then optimized in the excited state, followed by frequency calculations and the calculation of the vertical emission energy. Finally, the absorption and emission spectra are simulated from the calculated transition energies and oscillator strengths.
Conclusion
The comparison between the experimental and theoretical spectroscopic properties of this compound and trans-stilbene highlights the significant influence of halogen substitution on the photophysics of the stilbene core. The pronounced fluorescence quenching in this compound, as indicated by its low quantum yield, is a key characteristic that differentiates it from the parent molecule. While a complete experimental and theoretical dataset for this compound is not yet available in the public domain, this guide provides a foundational understanding based on the existing literature. Further detailed experimental and computational studies are warranted to fully elucidate the intricate photophysical behavior of this and other halogenated stilbene derivatives, which will be invaluable for their tailored application in various scientific and technological fields.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dibromostilbene: A Guide for Laboratory Professionals
The proper disposal of 4,4'-dibromostilbene, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, in line with general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound and similar brominated compounds indicates the need for robust protective measures.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-impermeable gloves (e.g., nitrile, inspect before use). |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust is generated, use a respirator. |
In case of accidental exposure, follow these first-aid measures immediately[1]:
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Step-by-Step Disposal Protocol
All laboratory waste is to be treated as hazardous unless confirmed to be non-hazardous.[3] this compound should be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[1][2]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing boats and filter paper, in a designated, leak-proof container.[4][5]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Halogenated and non-halogenated organic solvents should be segregated into different waste streams.
-
Incompatible Wastes: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[3][4]
Step 2: Waste Container Management
-
Container Type: Use a sturdy, leak-proof container, preferably plastic, that is compatible with the chemical.[5][6] The container must be in good condition with no cracks or leaks.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][7] The label should also include the appropriate hazard pictograms.
-
Closure: Keep the waste container tightly closed except when adding waste.[6][7]
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[6]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[3][7]
-
Storage Limits: Adhere to your institution's storage limits for hazardous waste. Generally, laboratories should not store more than 55 gallons of hazardous waste at one time.[3]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.[6] Do not transport hazardous waste outside of the laboratory yourself.[3]
-
Waste Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup, which may involve an online system.[3][7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills that can be cleaned up in under 15 minutes without risk of overexposure, use appropriate PPE and an absorbent material to collect the spilled solid.[7]
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team for assistance.[3][7]
-
Cleanup Materials: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[3][7]
Quantitative Data Summary
| Parameter | Guideline/Limit | Source |
| Maximum Laboratory Hazardous Waste Accumulation | 55 gallons | [3] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [3][6] |
| Laboratory Waste Accumulation Time Limit | Up to 9 months (institution-specific) | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4,4'-Dibromostilbene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4,4'-dibromostilbene is paramount. This document provides immediate, actionable safety protocols and logistical plans for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles. A full-face shield may be used for additional protection.[1][2][3] | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing or lab coat.[1] Full-body coveralls should be considered for larger quantities. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] For operations that may generate dust, a dust mask (type N95 or P3) or a full-face respirator should be used.[1][3] | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan: Handling this compound
Safe handling of this compound requires adherence to a strict operational workflow to prevent contamination and exposure.
Experimental Workflow for Handling
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Key Disposal Considerations:
-
Containers: Use suitable and closed containers for disposal.[1][2]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Spills: In the event of a spill, collect the material and place it in a suitable container for disposal. Avoid generating dust.[1][2] Do not let the chemical enter drains.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
